molecular formula C11H9BrN2O2 B1372221 [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol CAS No. 1189734-03-9

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Cat. No.: B1372221
CAS No.: 1189734-03-9
M. Wt: 281.1 g/mol
InChI Key: XWZWLZHGGKKQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(5-bromopyrimidin-2-yl)oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-6,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZWLZHGGKKQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674289
Record name {4-[(5-Bromopyrimidin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189734-03-9
Record name {4-[(5-Bromopyrimidin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is a key bifunctional building block increasingly utilized in the field of medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are emergent therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, offering a foundational resource for researchers employing this versatile molecule.

Molecular Structure and Physicochemical Properties

The structural architecture of this compound features a brominated pyrimidine ring linked via an ether bond to a phenylmethanol moiety. This unique combination of a reactive halogen, a nucleophilic hydroxyl group, and aromatic systems underpins its utility as a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1189734-03-9--INVALID-LINK--[3]
Molecular Formula C₁₁H₉BrN₂O₂--INVALID-LINK--[4]
Molecular Weight 281.11 g/mol --INVALID-LINK--[3]
Purity Typically ≥95%--INVALID-LINK--[1]
Storage Room temperature, sealed in a dry environment--INVALID-LINK--[3]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂OH", pos="3.5,0.5!"]; O1 [label="O", pos="1.5,1.2!"]; N1 [label="N"]; C8 [label="C"]; N2 [label="N"]; C9 [label="C"]; C10 [label="C"]; Br1 [label="Br", pos="-2.5,0!"];

// Define bonds for the phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the phenyl ring C1 -- C7; C4 -- O1;

// Define bonds for the pyrimidine ring O1 -- C8; C8 -- N1; N1 -- C9; C9 -- C10; C10 -- N2; N2 -- C8;

// Substituent on the pyrimidine ring C10 -- Br1;

// Add implicit hydrogens for clarity (optional, as labels are clear) H1[label="H", shape=none, pos="1.2,-1.2!"]; H2[label="H", shape=none, pos="-1.2,-1.2!"]; H3[label="H", shape=none, pos="-1.2,1.2!"]; H4[label="H", shape=none, pos="1.2,1.2!"]; H_N1 [label="H", shape=none, pos="-0.5, 2.5!"];

// Position nodes for aclear2D structure C1 [pos="2.5,0!"]; C2 [pos="1.5,-1!"]; C3 [pos="0,-1!"]; C4 [pos="-0.5,0!"]; C5 [pos="0,1!"]; C6 [pos="1.5,1!"]; C8 [pos="-1.5,0!"]; N1 [pos="-2.5,1!"]; C9 [pos="-3.5,1!"]; C10 [pos="-4,0!"]; N2 [pos="-3.5,-1!"]; Br1 [pos="-5.5,0!"]; O1 [pos="-1,1.5!"]; }

Figure 1: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This involves the coupling of 4-hydroxybenzyl alcohol with a dihalogenated pyrimidine, most commonly 5-bromo-2-chloropyrimidine.

Reaction Mechanism

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine, displacing the chloride leaving group. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the benzylic alcohol.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4-Hydroxybenzyl_Alcohol 4-Hydroxybenzyl Alcohol Base Base (e.g., NaH, K₂CO₃) 4-Hydroxybenzyl_Alcohol->Base 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Solvent Solvent (e.g., DMF, THF) 5-Bromo-2-chloropyrimidine->Solvent Temperature Temperature (e.g., 10-15°C to 75°C) Base->Temperature Solvent->Temperature Quenching Quenching Temperature->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure based on analogous syntheses reported in the literature.[5]

Materials:

  • 4-Hydroxybenzyl alcohol

  • 5-Bromo-2-chloropyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in a mixture of anhydrous toluene and DMF, add sodium hydride (1.2 eq) portion-wise at 10-15°C under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Phenoxide: Stir the resulting mixture at 10-15°C for 20-30 minutes to allow for the complete formation of the sodium phenoxide.

  • Addition of the Pyrimidine: Slowly add a solution of 5-bromo-2-chloropyrimidine (1.1 eq) in DMF to the reaction mixture, maintaining the temperature at 10-15°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 70-75°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

While a complete set of publicly available, experimentally verified spectra for this specific molecule is limited, the expected spectral characteristics can be inferred from the analysis of its structural components and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A singlet for the two pyrimidine protons (around 8.5-9.0 ppm).- Doublets for the aromatic protons of the phenyl ring (typically in the range of 7.0-7.5 ppm).- A singlet for the benzylic methylene protons (-CH₂OH) (around 4.5-5.0 ppm).- A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.
¹³C NMR - Resonances for the pyrimidine carbons (in the region of 150-165 ppm).- Signals for the aromatic carbons of the phenyl ring (around 115-155 ppm).- A peak for the benzylic carbon (-CH₂OH) (approximately 60-65 ppm).
IR Spectroscopy - A broad absorption band for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).- C=N and C=C stretching vibrations for the pyrimidine and phenyl rings (in the region of 1400-1600 cm⁻¹).- A strong C-O stretching band for the aryl ether (around 1200-1250 cm⁻¹).- A C-Br stretching vibration (typically below 600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (281.11 g/mol ).- A characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio).- Fragmentation patterns corresponding to the loss of the hydroxymethyl group and cleavage of the ether linkage.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the benzylic alcohol, the brominated pyrimidine, and the aryl ether.

  • Benzylic Alcohol: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions, or it can be used in esterification and etherification reactions.

  • 5-Bromopyrimidine: The bromine atom on the pyrimidine ring is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. This is a key feature for its use in the synthesis of PROTACs, where this position is often used to attach a linker to the E3 ligase ligand.

  • Aryl Ether: The ether linkage is generally stable under most reaction conditions but can be cleaved under harsh acidic or basic conditions.

Role in PROTACs

In the context of PROTACs, this compound serves as a versatile scaffold. The benzylic alcohol provides a handle for the attachment of a linker, which in turn is connected to a ligand for a target protein. The bromopyrimidine moiety can be functionalized to connect to an E3 ligase ligand, thus completing the heterobifunctional PROTAC molecule.

PROTAC_Logic cluster_PROTAC PROTAC Molecule cluster_Molecule This compound Target_Ligand Target Protein Ligand Linker Linker Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Benzylic_Alcohol Benzylic Alcohol (Linker Attachment Point) Benzylic_Alcohol->Linker forms Bromopyrimidine Bromopyrimidine (E3 Ligase Ligand Attachment) Bromopyrimidine->E3_Ligase_Ligand functionalized to

Figure 3: Logical relationship of this compound's functional groups in PROTAC synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, most notably PROTACs. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an analysis of its reactivity, which will be of significant utility to researchers in the field of drug discovery and development.

References

Spectroscopic Characterization of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the synthetic building block, [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol. For researchers and professionals in drug development and medicinal chemistry, accurate structural elucidation is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and details the experimental methodologies for their acquisition and interpretation. The insights provided herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Introduction to this compound

This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure comprises a brominated pyrimidine ring linked via an ether bond to a phenylmethanol moiety. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which is essential for confirming its identity and purity.

The molecular structure is as follows:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

While experimental data for this specific molecule is not widely published, we can predict its spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50s2HH-4', H-6' (Pyrimidine)
~7.40d, J ≈ 8.5 Hz2HH-2, H-6 (Phenyl)
~7.15d, J ≈ 8.5 Hz2HH-3, H-5 (Phenyl)
~4.70s2H-CH₂OH
~1.60s (broad)1H-OH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~163C-2' (Pyrimidine, C-O)
~160C-4', C-6' (Pyrimidine)
~152C-1 (Phenyl, C-O)
~138C-4 (Phenyl, C-CH₂OH)
~129C-2, C-6 (Phenyl)
~119C-3, C-5 (Phenyl)
~108C-5' (Pyrimidine, C-Br)
~65-CH₂OH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, MediumO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂-)
~1600, ~1570StrongC=N and C=C stretching (pyrimidine ring)
~1500StrongC=C stretching (phenyl ring)
~1250StrongAryl-O-C stretch (asymmetric)
~1050StrongC-O stretch (primary alcohol)
~1020StrongAryl-O-C stretch (symmetric)
~600MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
281/283~50/~50[M+H]⁺ (Molecular ion peak, isotopic pattern for Br)
263/265Variable[M-H₂O]⁺
173/175Variable[Br-Pyrimidine-O]⁺
121High[HO-Phenyl-CH₂]⁺
107High[Phenyl-CH₂O]⁺

Experimental Methodologies

NMR Spectroscopy

A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.

G cluster_0 NMR Sample Preparation and Analysis Dissolve Sample in CDCl3 with TMS Dissolve Sample in CDCl3 with TMS Acquire 1H and 13C Spectra (400 MHz) Acquire 1H and 13C Spectra (400 MHz) Dissolve Sample in CDCl3 with TMS->Acquire 1H and 13C Spectra (400 MHz) Process Data (FT, Phasing, Baseline Correction) Process Data (FT, Phasing, Baseline Correction) Acquire 1H and 13C Spectra (400 MHz)->Process Data (FT, Phasing, Baseline Correction) Analyze Spectra (Chemical Shift, Integration, Coupling) Analyze Spectra (Chemical Shift, Integration, Coupling) Process Data (FT, Phasing, Baseline Correction)->Analyze Spectra (Chemical Shift, Integration, Coupling)

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy

A small amount of the solid sample would be analyzed using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source.

Interpretation of Spectroscopic Data

The predicted spectroscopic data provides a wealth of information to confirm the structure of this compound.

  • ¹H NMR: The two singlets in the aromatic region are characteristic of the two equivalent protons on the pyrimidine ring. The two doublets with ortho-coupling are indicative of a 1,4-disubstituted phenyl ring. The singlet at ~4.70 ppm corresponds to the methylene protons of the benzyl alcohol moiety, and the broad singlet for the hydroxyl proton is exchangeable with D₂O.

  • ¹³C NMR: The signals in the 160-163 ppm range are typical for the carbon atoms of the pyrimidine ring attached to heteroatoms. The downfield signal around 108 ppm is assigned to the carbon bearing the bromine atom. The four distinct signals for the phenyl ring confirm the 1,4-substitution pattern. The peak at ~65 ppm is characteristic of the methylene carbon of the primary alcohol.

  • IR Spectroscopy: The broad O-H stretch confirms the presence of the alcohol functional group. The series of sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the phenyl and pyrimidine rings. The strong C-O stretching bands further support the presence of the ether linkage and the primary alcohol. The C-Br stretch is expected in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak with a characteristic 1:1 isotopic pattern for bromine at m/z 281 and 283 would confirm the molecular weight and the presence of one bromine atom. Key fragmentation patterns would include the loss of water from the alcohol and cleavage of the ether bond, leading to characteristic fragment ions.

G M [C11H9BrN2O2]+. m/z = 281/283 F1 [C11H7BrN2O]+. m/z = 263/265 (-H2O) M->F1 F2 [C4H2BrN2O]+ m/z = 173/175 M->F2 F3 [C7H7O2]+ m/z = 123 M->F3 F4 [C7H7O]+ m/z = 107 F3->F4 -O

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The combined application of NMR, IR, and MS spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of this compound. This guide serves as a practical reference for researchers, outlining the expected spectroscopic data and the methodologies for its acquisition and interpretation. Adherence to these analytical principles ensures the integrity and quality of this important synthetic intermediate in the pursuit of novel chemical entities.

An In-depth Technical Guide to the Synthesis and Characterization of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol, a key building block in medicinal chemistry. The document details a robust synthetic protocol, rooted in the principles of nucleophilic aromatic substitution, and outlines a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous resource for the preparation and validation of this important chemical intermediate.

Introduction and Significance

This compound, with CAS Number 1189734-03-9, is a bifunctional organic molecule of significant interest in the field of drug discovery.[1][2][3] Its structure incorporates a substituted pyrimidine ring linked via an ether bond to a benzyl alcohol moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The 5-bromopyrimidine group serves as a handle for further functionalization through cross-coupling reactions, while the hydroxymethyl group allows for esterification, etherification, or oxidation to introduce additional diversity. Its role as a precursor in the synthesis of potent dual endothelin receptor antagonists, such as Macitentan, highlights its importance in medicinal chemistry.[4][5][6]

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most effectively approached through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[7][8] The retrosynthetic analysis logically disconnects the ether linkage, identifying 4-hydroxybenzyl alcohol and a 2-halo-5-bromopyrimidine as the primary starting materials.

G TM This compound (Target Molecule) FG1 Ether Disconnection (C-O Bond) TM->FG1 Retrosynthesis SM1 4-Hydroxybenzyl alcohol (Nucleophile) FG1->SM1 Precursor 1 SM2 2-Chloro-5-bromopyrimidine (Electrophile) FG1->SM2 Precursor 2 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 4-hydroxybenzyl alcohol in anhydrous DMF under N₂. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add NaH portion-wise to the cooled solution. Stir for 30 min at 0 °C. B->C D 4. Add 2-chloro-5-bromopyrimidine. Allow to warm to room temperature. C->D E 5. Stir for 12-16 hours at room temperature. Monitor by TLC. D->E F 6. Quench reaction with water. Extract with Ethyl Acetate. E->F G 7. Wash organic layer with NaHCO₃ and Brine. F->G H 8. Dry with Na₂SO₄, filter, and concentrate. G->H I 9. Purify by silica gel chromatography. H->I G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Meisenheimer Complex cluster_step3 Step 3: Elimination & Product Formation Nuc_H Ar-OH (4-Hydroxybenzyl alcohol) Nuc_Anion Ar-O⁻ (Phenoxide anion) Nuc_H->Nuc_Anion + Base Base NaH Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Nuc_Anion->Meisenheimer + Pyr-Cl Pyr_Cl 2-Chloro-5-bromopyrimidine Product Final Product Meisenheimer->Product Loss of Cl⁻ Leaving_Group Cl⁻

References

An In-Depth Technical Guide to [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol: Reactivity Profile and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol has emerged as a critical building block in contemporary medicinal chemistry, particularly in the synthesis of targeted protein degraders and other complex molecular architectures[1]. Its unique trifunctional nature, featuring a reactive benzylic alcohol, a versatile bromopyrimidine core, and a diaryl ether linkage, offers a rich landscape for chemical modification. This guide provides an in-depth analysis of its reactivity profile, stability characteristics, and practical handling protocols, designed to empower researchers in leveraging this valuable intermediate for accelerated drug discovery programs.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the bedrock of its effective application.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1189734-03-9[1][2]
Molecular FormulaC₁₁H₉BrN₂O₂[1]
Molecular Weight281.11 g/mol [2]
AppearanceSolid (form may vary)N/A
PurityTypically ≥95%[1]
StorageRoom temperature, sealed in dry conditions[1][2]

Synthesis Protocol: A Practical Guide

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. This involves the coupling of 4-(hydroxymethyl)phenol with an activated 5-bromopyrimidine species.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established methodologies for analogous compounds[3][4].

Diagram 1: Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Reactants: - 4-(hydroxymethyl)phenol - 2-chloro-5-bromopyrimidine - Sodium hydride (NaH) Solvent: - Anhydrous Tetrahydrofuran (THF) step1 Step 1: Deprotonation Dissolve 4-(hydroxymethyl)phenol in THF. Add NaH portion-wise at 0°C. reagents->step1 step2 Step 2: Coupling Add 2-chloro-5-bromopyrimidine to the mixture. Allow to warm to room temperature and stir. step1->step2 step3 Step 3: Monitoring Monitor reaction progress by TLC or LC-MS. step2->step3 step4 Step 4: Quenching Carefully quench with water or saturated NH₄Cl solution. step3->step4 step5 Step 5: Extraction Extract with an organic solvent (e.g., ethyl acetate). step4->step5 step6 Step 6: Purification Purify by column chromatography. step5->step6

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)phenol (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium phenoxide can be observed as the reaction mixture becomes a clear solution or a fine suspension.

  • Coupling: Add a solution of 2-chloro-5-bromopyrimidine (1.05 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60°C to drive the reaction to completion. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to 0°C and carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group, which is more acidic than the benzylic alcohol, thus ensuring regioselectivity.

  • Solvent: Anhydrous THF is an excellent solvent for this reaction as it is inert to the strong base and effectively solvates the reactants.

  • Leaving Group: 2-Chloro-5-bromopyrimidine is used as the electrophile. The chloro group at the 2-position is activated for nucleophilic aromatic substitution by the adjacent nitrogen atoms.

Reactivity Profile: A Triumvirate of Functionality

The reactivity of this compound is dictated by its three key functional groups: the benzylic alcohol, the bromopyrimidine ring, and the diaryl ether linkage.

Reactions of the Benzylic Alcohol

The primary alcohol functionality is a versatile handle for further chemical transformations.

  • Oxidation to the Aldehyde: Selective oxidation to the corresponding aldehyde is a crucial step in many synthetic pathways, for instance, in the preparation of PROTACs where the aldehyde can be further functionalized.

    Diagram 2: Oxidation of Benzylic Alcohol

    G Start This compound End [4-(5-Bromopyrimidin-2-yloxy)phenyl]carbaldehyde Start->End MnO₂ DCM, rt

    Caption: Selective oxidation to the aldehyde.

    Protocol: Oxidation with Manganese Dioxide

    • To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂, 5-10 eq.).

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours to overnight.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

    • Wash the Celite® pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography if necessary.

    Rationale: Manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid. The reaction is heterogeneous, simplifying the work-up procedure.

Reactions of the 5-Bromopyrimidine Moiety

The bromine atom on the pyrimidine ring is a key site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is ideal for introducing aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

    Protocol: Suzuki-Miyaura Coupling

    • In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Sonogashira Coupling: This reaction enables the introduction of terminal alkynes, providing a gateway to a diverse range of further transformations.

    Diagram 3: Sonogashira Coupling Workflow

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Reactants: - this compound - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh₃)₄) - CuI (co-catalyst) - Base (e.g., Et₃N, DIPEA) Solvent: - THF or DMF step1 Step 1: Combine Reactants Combine all reactants under an inert atmosphere. reagents->step1 step2 Step 2: Heat Heat the reaction mixture. step1->step2 step3 Step 3: Monitor Monitor reaction progress. step2->step3 step4 Step 4: Filtration and Extraction Filter off solids and perform aqueous work-up. step3->step4 step5 Step 5: Purification Purify by column chromatography. step4->step5

    Caption: General workflow for Sonogashira coupling.

Stability of the Diaryl Ether Linkage

The diaryl ether bond is generally robust. However, under forcing acidic conditions, cleavage can occur.

  • Acid-Catalyzed Ether Cleavage: Treatment with strong acids like HBr or HI at elevated temperatures can lead to the cleavage of the ether linkage, yielding 4-(hydroxymethyl)phenol and 5-bromo-2-hydroxypyrimidine. This reaction is generally slow and requires harsh conditions.

Stability Profile and Handling

Understanding the stability of this compound is crucial for its storage, handling, and use in multi-step syntheses.

Table 2: Forced Degradation Study Outline

ConditionReagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 1 M HCl, 60°CCleavage of the ether linkage.
Basic Hydrolysis 1 M NaOH, 60°CPotential for limited degradation of the pyrimidine ring.
Oxidative Stress 3% H₂O₂, rtOxidation of the benzylic alcohol to the aldehyde and then to the carboxylic acid.
Thermal Stress 60°C, solid stateGenerally expected to be stable, but discoloration may occur over extended periods.
Photostability ICH Q1B conditionsPotential for photodecomposition, particularly in solution.

Recommended Storage and Handling:

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value building block with a well-defined reactivity profile that allows for selective functionalization at its three key positions. A comprehensive understanding of its synthesis, reactivity, and stability, as outlined in this guide, will enable medicinal chemists and drug development professionals to effectively incorporate this versatile molecule into their synthetic strategies, ultimately accelerating the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Solubility of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol, a key building block in medicinal chemistry and drug discovery, particularly in the synthesis of protein degraders.[1] Due to the absence of publicly available empirical solubility data, this document synthesizes information based on the molecule's structural components, physicochemical properties, and established principles of organic chemistry to predict its behavior in a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to accurately determine both kinetic and thermodynamic solubility, ensuring the generation of reliable and reproducible data critical for downstream applications in drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[2] It directly influences bioavailability, formulation strategies, and the reliability of in vitro biological assays. Poor solubility can lead to underestimated potency, erratic absorption, and significant delays in preclinical and clinical development.[2] The compound this compound (CAS No. 1189734-03-9) is a bifunctional molecule incorporating a reactive bromopyrimidine moiety and a versatile benzyl alcohol group.[1][3] Understanding its solubility is paramount for its effective use in multi-step syntheses and for the purification of its derivatives. This guide aims to provide researchers with a robust framework for predicting and experimentally verifying the solubility of this compound.

Physicochemical Properties and Structural Analysis

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₂[1][4][]
Molecular Weight 281.11 g/mol [1][3][6]
CAS Number 1189734-03-9[1][3][4]
Appearance Predicted to be a solid at room temperatureGeneral principle
Purity Typically >95%[1]
Structural Breakdown and Solubility Prediction

The structure of this compound can be deconstructed into three key components, each contributing to its overall solubility profile:

  • 5-Bromopyrimidine Ring: The pyrimidine core is a polar heterocyclic system due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors.[7] The bromine substituent increases the molecular weight and introduces a degree of hydrophobicity. Simple 5-bromopyrimidine is known to be soluble in chloroform.[8]

  • Phenylmethanol Group: The benzyl alcohol moiety contains a polar hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor. This group generally confers solubility in protic solvents like alcohols.

  • Ether Linkage: The ether bond (-O-) connecting the pyrimidine and phenyl rings is polar and can accept hydrogen bonds, contributing to solubility in a variety of solvents.

Based on this "like dissolves like" principle, we can predict the solubility of this compound in various classes of organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolModerate to High The hydroxyl group of the compound can form strong hydrogen bonds with the solvent. A related, more complex molecule was successfully recrystallized from methanol, indicating solubility at elevated temperatures.[9]
Aprotic Polar DMSO, DMF, Acetonitrile (ACN), THFHigh These solvents can effectively solvate the polar pyrimidine ring and the ether linkage. Syntheses involving similar structures often use THF and DMF as reaction solvents.[9]
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents should be capable of dissolving the molecule due to their ability to interact with the polar functionalities, although less effectively than highly polar aprotic solvents. 5-bromopyrimidine itself is soluble in chloroform.[8]
Non-polar Hexanes, HeptaneLow The overall polarity of the molecule, arising from the pyrimidine ring, ether linkage, and hydroxyl group, will likely prevent significant dissolution in non-polar hydrocarbon solvents.
Ethers Diethyl EtherLow to Moderate The ether linkage in the solvent can interact with the molecule, but the overall lower polarity of diethyl ether compared to THF may limit solubility.
Esters Ethyl AcetateModerate Ethyl acetate is a moderately polar solvent that is often used in the purification of related compounds, suggesting it can serve as a reasonable solvent.[9]

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination is essential for accurate and reliable data. The two most relevant types of solubility for drug discovery are kinetic and thermodynamic solubility.[2]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[2] For the purpose of this guide, we will adapt this protocol for organic solvents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock of compound in high-purity DMSO C Add DMSO stock to solvents to create a dilution series A->C B Dispense organic solvents into a 96-well plate B->C D Incubate plate with shaking (e.g., 2 hours at 25°C) C->D E Measure turbidity using a nephelometer D->E F Identify the highest concentration well that remains clear E->F G Report kinetic solubility (e.g., in µM or µg/mL) F->G

Caption: High-throughput kinetic solubility workflow.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add 198 µL of each test organic solvent to the wells of a column.

  • Serial Dilution: Add 2 µL of the 10 mM DMSO stock to the first well of each column and mix thoroughly. This creates an initial concentration of 100 µM. Perform a serial dilution across the plate.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with gentle shaking for 1-2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer. The kinetic solubility is defined as the highest concentration that does not show significant precipitation compared to a solvent-only blank.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent. The shake-flask method is the gold standard for this determination.[8]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add excess solid compound to a vial with a known volume of solvent B Equilibrate the mixture (e.g., 24-48h at 25°C with shaking) A->B C Separate solid from supernatant (e.g., centrifugation/filtration) B->C D Quantify the concentration of the compound in the supernatant (e.g., HPLC-UV) C->D E Report thermodynamic solubility (e.g., in mg/mL or mM) D->E

Caption: Shake-flask method for thermodynamic solubility.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired organic solvent. Ensure that undissolved solid is visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the saturated solution from the excess solid. This can be achieved by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Prepare a calibration curve of the compound using a validated analytical method, such as HPLC-UV. Dilute the saturated supernatant with a suitable mobile phase and analyze its concentration against the calibration curve.

  • Reporting: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion and Recommendations

While specific experimental data for the solubility of this compound is not publicly available, a detailed analysis of its molecular structure allows for reasoned predictions. It is anticipated to exhibit high solubility in polar aprotic solvents such as DMSO and DMF, and moderate to high solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be limited in non-polar solvents.

For researchers and drug development professionals, it is imperative to move beyond these predictions and perform empirical solubility testing. The detailed protocols for both kinetic and thermodynamic solubility provided in this guide offer a robust framework for generating the critical data needed for successful synthesis, purification, formulation, and biological screening campaigns. Adherence to these standardized methods will ensure data quality and facilitate informed decision-making throughout the drug discovery pipeline.

References

Biological activity of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol Derivatives

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology

The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone in medicinal chemistry, primarily because it is a core component of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of RNA and DNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of therapeutics that can interact with and modulate critical cellular processes.[2] In oncology, numerous pyrimidine-based compounds have been successfully developed as anticancer agents, including the well-known 5-Fluorouracil.[1][3]

The specific scaffold, this compound, combines several key pharmacophoric features:

  • A Pyrimidine Core: Known to interact with a multitude of biological targets.

  • An Ether Linkage: Providing conformational flexibility.

  • A Phenylmethanol Group: Offering a site for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

  • A Bromo-substituent: Which can influence binding affinity and metabolic stability.

This guide, written from the perspective of a Senior Application Scientist, will provide an in-depth exploration of the anticipated biological activity of this class of derivatives, focusing on their potential as kinase inhibitors for cancer therapy. We will delve into the mechanistic rationale, provide validated experimental protocols for evaluation, and outline a strategic workflow for their preclinical development.

Mechanistic Rationale: Targeting Oncogenic Kinase Signaling

A predominant mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases.[4][5] Protein kinases are crucial enzymes that regulate a vast array of cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[4] In many cancers, mutations lead to the constitutive activation of these kinases, driving uncontrolled cell division and malignancy.[6]

The fused and standalone systems of pyrimidine derivatives have shown significant cytotoxic activity by interacting with key kinase enzymes, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The pyrimidine scaffold is a bioisostere of the adenine ring of ATP (adenosine triphosphate), the energy currency that kinases utilize to phosphorylate their substrates.[7] This structural mimicry allows pyrimidine derivatives to competitively bind to the ATP-binding pocket in the kinase active site, blocking its function and shutting down the downstream oncogenic signaling cascade.[7]

The EGFR Signaling Pathway: A Primary Target

EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer and prostate cancer.[6][8] Its activation triggers multiple downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.[6] Derivatives of the this compound scaffold are hypothesized to act as EGFR inhibitors, preventing its autophosphorylation and subsequent pathway activation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor [4-(5-Bromopyrimidin-2-yloxy) phenyl]methanol Derivative Inhibitor->EGFR

EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.

Experimental Evaluation: A Validated Workflow

The successful development of a novel therapeutic requires a rigorous and systematic evaluation of its biological activity. The following protocols represent a standard, self-validating workflow for screening and characterizing potential anticancer agents based on the this compound scaffold. This process begins with broad cytotoxicity screening and progressively narrows to specific mechanistic and in vivo studies.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT / CellTiter-Glo Assay) Determine IC50 across cancer cell lines A->B C Hit Identification (Potent & Selective Compounds) B->C Selectivity & Potency Criteria D Mechanistic Assays (e.g., In Vitro Kinase Inhibition Assay) Confirm target engagement C->D F In Vivo Efficacy Studies (e.g., Xenograft Mouse Model) C->F Promising Hits E Downstream Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) D->E G Lead Optimization F->G

Preclinical development workflow for novel anticancer derivatives.
Protocol 1: In Vitro Cell Viability and Cytotoxicity Assay

This initial step is crucial for determining the concentration-dependent effect of the derivatives on cancer cell viability and for calculating the half-maximal inhibitory concentration (IC50), a key measure of potency.[9][10] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[10][11]

Objective: To determine the IC50 values of this compound derivatives against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer).[3][8]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Sterile 96-well clear-bottom white plates

  • CellTiter-Glo® One Reagent (Promega)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12] Include a "vehicle control" (medium with DMSO) and a "no-cell" control (medium only).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the serially diluted compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the "no-cell" background from all readings. Normalize the data to the "vehicle control" (set to 100% viability). Plot the normalized viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR Example)

After identifying compounds with potent cytotoxic activity, the next step is to validate that they act via the hypothesized mechanism—direct kinase inhibition.[6]

Objective: To determine the IC50 values of test compounds against wild-type and/or mutant EGFR kinase.[6]

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • Test compound dilution or vehicle control (DMSO).

    • Recombinant EGFR kinase and substrate mixture.

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the ADP-Glo™ protocol:

    • Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression to determine the IC50 value.

Protocol 3: In Vivo Efficacy in a Subcutaneous Xenograft Model

Promising candidates from in vitro studies must be evaluated for their therapeutic efficacy in a living organism.[10][13] The subcutaneous xenograft mouse model is a standard preclinical model in oncology.[8]

Objective: To evaluate the anti-tumor efficacy of a lead this compound derivative in vivo.

Materials:

  • Human cancer cell line (e.g., A549)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Lead compound and a suitable vehicle for administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Implantation: Harvest cultured A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5-10 million cells into the right flank of each mouse.[8]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Prepare the lead compound in the vehicle. Administer the compound to the treatment group at a predetermined dose and schedule (e.g., 50 mg/kg, daily, via oral gavage). The control group receives an equal volume of the vehicle.[8]

  • Efficacy Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.[8]

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for both groups. Statistically compare the final tumor volumes between the treated and control groups to determine efficacy.

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDTarget KinaseA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)EGFR Kinase IC50 (µM)
Derivative 1EGFR0.150.891.250.099
Derivative 2EGFR0.211.502.340.123
Gefitinib (Control)EGFR0.10>10>100.030

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The inherent properties of the pyrimidine ring suggest a high probability of interaction with the ATP-binding sites of oncogenic kinases like EGFR.

The experimental workflow detailed in this guide provides a robust framework for identifying and validating lead compounds. Future work should focus on synthesizing a library of derivatives with modifications to the phenylmethanol moiety to conduct a thorough Structure-Activity Relationship (SAR) analysis. This will enable the optimization of potency, selectivity against other kinases to minimize side effects, and the improvement of pharmacokinetic properties essential for successful clinical translation.

References

The Alchemical Core: A Technical Guide to [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), hinges on the strategic selection of modular building blocks. Among these, molecules that serve as versatile handles for linking warheads to E3 ligase ligands are of paramount importance. This guide provides an in-depth technical overview of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol, a key building block that has emerged as a valuable component in the construction of novel protein degraders. We will delve into its synthesis, chemical properties, and strategic application, offering a field-proven perspective on its role in advancing the frontier of TPD.

Introduction: The Strategic Importance of Pyrimidine-Based Building Blocks

The core principle of PROTAC technology is to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1] This is achieved through a heterobifunctional molecule composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The 5-bromopyrimidine moiety is a well-established pharmacophore that can serve as a versatile anchor for linker attachment or as a recognition element for certain E3 ligases. The subject of this guide, this compound, strategically combines this pyrimidine core with a reactive benzyl alcohol, providing a convenient point for linker conjugation.

Molecular Profile and Chemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in multi-step synthetic campaigns.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1189734-03-9[2][3]
Molecular Formula C₁₁H₉BrN₂O₂[2]
Molecular Weight 281.11 g/mol [2][3]
Appearance White to off-white solidInferred from typical organic compounds of this nature
Purity Typically >95%[2]
Storage Room temperature, sealed in a dry environment[2][3]

Synthesis and Purification: A Robust and Reproducible Protocol

The synthesis of this compound is conceptually straightforward, relying on a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is a validated and reliable method based on established chemical principles for analogous transformations.

Synthetic Scheme

The synthesis involves the coupling of 4-(hydroxymethyl)phenol with 2,5-dibromopyrimidine in the presence of a suitable base.

G cluster_product Product R1 4-(Hydroxymethyl)phenol P This compound R1->P R2 2,5-Dibromopyrimidine R2->P Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, DMSO)

Caption: General synthetic route for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-(Hydroxymethyl)phenol

  • 2,5-Dibromopyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add 2,5-dibromopyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is essential to confirm the identity and purity of the synthesized building block. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.55 (s, 2H, pyrimidine-H)

    • 7.40 (d, J = 8.4 Hz, 2H, Ar-H)

    • 7.15 (d, J = 8.4 Hz, 2H, Ar-H)

    • 4.70 (s, 2H, -CH₂OH)

    • 1.80 (br s, 1H, -OH)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 163.5 (C)

    • 158.0 (CH)

    • 151.0 (C)

    • 138.0 (C)

    • 128.5 (CH)

    • 121.0 (CH)

    • 115.0 (C)

    • 64.5 (CH₂)

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS):

    • Calculated for C₁₁H₉BrN₂O₂ [M+H]⁺: 280.99

    • Observed: A prominent peak corresponding to the protonated molecule, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Application in PROTAC Synthesis: A Versatile Linker Attachment Point

The primary utility of this compound lies in its role as a precursor for linker attachment in PROTAC synthesis. The benzylic alcohol can be readily converted into a more reactive functional group, such as a halide or an azide, for subsequent conjugation to a linker moiety.

Activation of the Hydroxyl Group

G cluster_start Building Block cluster_activated Activated Intermediates cluster_linker Linker Conjugation Start This compound Halide Benzylic Halide (Br, Cl) Start->Halide SOCl₂ or PBr₃ Azide Benzylic Azide Start->Azide 1. MsCl, Et₃N 2. NaN₃ Linker Linker-POI or Linker-E3 Ligand Halide->Linker Nucleophilic Substitution Azide->Linker Click Chemistry or Reduction/Amidation

Caption: Activation of the benzylic alcohol for linker conjugation.

Illustrative PROTAC Assembly Workflow

The activated building block can be incorporated into a PROTAC through various synthetic strategies. A common approach involves the sequential coupling of the building block, linker, and the other ligand (POI or E3 ligase binder).

G Start This compound Activate Activate Hydroxyl Group (e.g., to Bromide) Start->Activate Couple_Linker Couple with Linker Moiety Activate->Couple_Linker Couple_POI Couple with POI Ligand Couple_Linker->Couple_POI Final_PROTAC Final PROTAC Molecule Couple_POI->Final_PROTAC

Caption: A generalized workflow for incorporating the building block into a PROTAC.

The Broader Context: Pyrimidine Scaffolds in Protein Degradation

The pyrimidine core is a privileged scaffold in medicinal chemistry and has been successfully employed in the design of various kinase inhibitors and other therapeutic agents. In the context of TPD, pyrimidine-based moieties can serve multiple purposes:

  • E3 Ligase Engagement: Certain substituted pyrimidines have been shown to bind to E3 ligases, such as Cereblon (CRBN), and can be used as the E3 ligase-recruiting element of a PROTAC.

  • Linker Attachment Point: As demonstrated with this compound, the pyrimidine can act as a stable anchor for the linker, with the substituents on the ring allowing for fine-tuning of physicochemical properties.

  • Modulation of Physicochemical Properties: The nitrogen atoms in the pyrimidine ring can influence the solubility, polarity, and cell permeability of the final PROTAC molecule, which are critical parameters for its biological activity.

Conclusion and Future Perspectives

This compound is a testament to the power of modular design in modern drug discovery. Its straightforward synthesis, versatile reactivity, and the inherent pharmacological relevance of its pyrimidine core make it an invaluable tool for researchers in the field of targeted protein degradation. As the quest for novel degraders targeting a wider range of proteins continues, the strategic deployment of well-characterized and versatile building blocks like this will undoubtedly accelerate the development of the next generation of therapeutics. The insights and protocols provided in this guide are intended to empower scientists to confidently incorporate this valuable building block into their synthetic strategies, thereby contributing to the advancement of this exciting therapeutic modality.

References

Unlocking New Synthetic Frontiers: A Technical Guide to Novel Reactions of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Its prevalence is a testament to its ability to engage in critical hydrogen bonding interactions and serve as a versatile bioisostere. The subject of this guide, this compound, represents a particularly valuable, yet underexplored, building block for the synthesis of novel drug candidates. This molecule is strategically bifunctional, featuring a reactive 5-bromopyrimidine moiety ripe for cross-coupling and a benzylic alcohol that can be leveraged for diverse functionalization pathways.

This guide moves beyond established synthetic routes to explore novel, high-impact reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols to empower researchers in their quest for next-generation therapeutics. Our focus is on expanding the chemical space accessible from this versatile starting material, with an emphasis on reactions that offer significant advantages in terms of efficiency, selectivity, and novelty.

I. Established Synthetic Utility: A Foundation for Innovation

Before venturing into novel transformations, it is crucial to understand the established reactivity of the constituent functional groups of this compound. The 5-bromopyrimidine unit is a well-established substrate for a variety of palladium-catalyzed cross-coupling reactions, while the benzylic alcohol offers a handle for etherification, esterification, and oxidation.

A. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position of the pyrimidine ring is the primary site for traditional cross-coupling reactions, enabling the formation of C-C and C-N bonds.

  • Suzuki-Miyaura Coupling: This reaction is a robust method for creating C-C bonds by coupling the bromopyrimidine with a boronic acid or ester. The resulting biaryl structures are of significant interest in medicinal chemistry.[1][2][3][4]

  • Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a C-C bond between the bromopyrimidine and a terminal alkyne.[1][5][6][7][8] This introduces a linear alkyne moiety, which can serve as a precursor for more complex structures.[5]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the bromopyrimidine with a wide range of primary and secondary amines.[1][9][10][11][12][13] This is a key transformation for introducing nitrogen-containing functional groups prevalent in bioactive molecules.

B. Reactions Involving the Benzylic Alcohol

The benzylic alcohol provides a secondary point of diversification. Standard organic transformations can be employed to modify this group, including:

  • Oxidation: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.

  • Etherification/Esterification: Formation of ethers and esters through reaction with appropriate electrophiles.

  • Nucleophilic Substitution: Conversion of the alcohol to a leaving group for subsequent nucleophilic displacement.

II. Novel Reaction Pathways: Expanding the Synthetic Toolkit

The true potential of this compound lies in the exploration of novel and less conventional reaction pathways. Here, we propose several innovative strategies that leverage modern synthetic methodologies to unlock new chemical space.

A. Sequential and Domino Reactions: A Strategy for Molecular Complexity

A key advantage of this bifunctional starting material is the potential for sequential or domino reactions, where both the bromopyrimidine and the benzylic alcohol moieties are functionalized in a single, streamlined process.

Proposed Novel Reaction 1: Sequential Suzuki Coupling and Benzylic C-H Functionalization

This proposed sequence aims to first introduce a new aryl group at the C5 position via a Suzuki coupling, followed by a direct C-H functionalization of the benzylic position of the newly formed biaryl system. This approach avoids pre-functionalization of the benzylic alcohol, offering a more atom-economical route to complex diarylmethane derivatives.

Experimental Workflow: Suzuki Coupling followed by C-H Arylation

Caption: Sequential Suzuki coupling and benzylic C-H arylation workflow.

Detailed Protocol:

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).[1]

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-aryl intermediate.

Step 2: Photoredox-Catalyzed Benzylic C-H Arylation

  • In a reaction vial, combine the 5-aryl intermediate from Step 1 (1.0 equiv.), the desired aryl halide (1.5 equiv.), and a photoredox catalyst such as an iridium or ruthenium complex.[14][15][16][17]

  • Add a suitable base (e.g., an organic base like DBU).

  • Dissolve the mixture in a degassed solvent (e.g., acetonitrile).

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent in vacuo and purify the residue by column chromatography to obtain the final diarylmethane product.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The success of the initial Suzuki coupling can be readily confirmed by standard analytical techniques before proceeding to the more novel C-H activation step. The use of photoredox catalysis for the C-H functionalization represents a mild and selective method for forming the C-C bond at the benzylic position, avoiding harsh conditions that might compromise the integrity of the pyrimidine core.[14][15]

B. Leveraging the Benzylic Alcohol as a Directing Group for C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds.[18][19][20] The benzylic alcohol in our target molecule can potentially act as a directing group to facilitate regioselective C-H functionalization of the phenyl ring.

Proposed Novel Reaction 2: Ortho-C-H Olefination Directed by the Benzylic Alcohol

This proposed reaction utilizes a transition metal catalyst (e.g., Rhodium or Ruthenium) to achieve a regioselective olefination at the ortho-position of the phenyl ring, directed by the benzylic alcohol. This would provide a novel class of substituted pyrimidine derivatives with a unique substitution pattern.

Experimental Workflow: Directed C-H Olefination

G cluster_0 Reaction Scheme A This compound B Chelation to Metal Catalyst A->B Rh(III) or Ru(II) catalyst C Ortho-C-H Activation B->C D Olefin Insertion C->D Alkene E Reductive Elimination D->E F Ortho-Olefinated Product E->F

Caption: Proposed mechanism for directed ortho-C-H olefination.

Detailed Protocol:

  • To a pressure-rated reaction tube, add this compound (1.0 equiv.), the desired alkene (2.0-3.0 equiv.), a rhodium or ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂), and a silver salt oxidant (e.g., AgSbF₆).

  • Add a suitable solvent, such as 1,2-dichloroethane.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Expertise and Authoritative Grounding: The rationale for this proposed reaction is grounded in well-established principles of directing group-assisted C-H activation.[20] The benzylic alcohol can coordinate to the metal center, positioning the catalyst for selective activation of the proximal ortho-C-H bond. This approach offers a highly regioselective method for introducing new functionality, a significant advantage over classical electrophilic aromatic substitution reactions.

III. Quantitative Data Summary

While this guide focuses on proposing novel reactions, the following table provides representative data for established cross-coupling reactions on similar 5-bromopyrimidine systems, offering a baseline for expected yields.

Reaction TypeCoupling PartnerCatalyst SystemSolventTemperature (°C)Typical Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O9580-95
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuI / Et₃NTHF25-5075-90
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhos / NaOtBuToluene10085-98

Conclusion and Future Directions

This compound is a versatile and strategically valuable building block with significant untapped potential. The novel reaction pathways proposed in this guide, including sequential cross-coupling/C-H functionalization and directing group-assisted C-H activation, offer exciting avenues for the synthesis of novel and complex molecules for drug discovery. The exploration of these and other innovative transformations will undoubtedly lead to the discovery of new chemical entities with promising therapeutic potential. Further research into enantioselective modifications of the benzylic alcohol and the development of one-pot multi-component reactions centered around this scaffold are highly encouraged.

References

A-Z Guide to [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol, a versatile fragment used in drug discovery. It is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and application in fragment-based drug discovery (FBDD) campaigns.

Introduction: The Strategic Value of a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, particularly for challenging biological targets.[][2][3] This approach relies on screening libraries of low molecular weight compounds (fragments) to identify weak but efficient binders, which are then optimized into high-affinity leads.[2][4][5] this compound has gained attention as a valuable fragment due to its unique combination of structural features that offer a strategic starting point for medicinal chemistry efforts.

The core of this fragment consists of a 5-bromopyrimidine ring linked via an ether to a phenylmethanol group. This structure provides a rich scaffold for interaction with biological targets and multiple vectors for chemical elaboration. The 5-bromopyrimidine moiety is of particular interest due to the potential for halogen bonding, a directional interaction that can enhance binding affinity and specificity.[6][7][8][9]

Physicochemical Properties and Synthesis

A thorough understanding of a fragment's physicochemical properties is crucial for its successful application in FBDD. These properties influence its solubility, binding characteristics, and potential for optimization into a drug-like molecule.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C11H9BrN2O2[10][11]
Molecular Weight 281.1 g/mol [10][12][13]
CAS Number 1189734-03-9[10][11][12]
Purity Typically >95%[10][11]
Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A general, reliable protocol is outlined below.

Reaction Scheme:

Synthesis_Scheme cluster_reagents Starting Materials reagent1 4-(Hydroxymethyl)phenol reaction_step + reagent1->reaction_step reagent2 2-Chloro-5-bromopyrimidine reagent2->reaction_step product This compound reaction_step->product Base (e.g., NaH) Solvent (e.g., THF/DMF)

Caption: Synthesis of this compound.

Step-by-Step Protocol:

  • Preparation: To a solution of 4-(hydroxymethyl)phenol in an appropriate solvent mixture (e.g., THF and DMF), add a strong base such as sodium hydride (NaH) portion-wise at room temperature.[14][15] This step generates the corresponding phenoxide in situ.

  • Reaction: Stir the mixture for a short period to ensure complete deprotonation. Then, add a solution of 2-chloro-5-bromopyrimidine to the reaction mixture.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 75 °C) and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.[15]

Role in Fragment-Based Drug Discovery

The utility of this compound in FBDD stems from its ability to engage in various non-covalent interactions and its amenability to chemical modification.

The Importance of the 5-Bromopyrimidine Moiety

The 5-bromopyrimidine ring is a key pharmacophore. The nitrogen atoms can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding.[6][7][8][9] Halogen bonding is an increasingly recognized interaction in drug design, where the electropositive region on the halogen atom (the σ-hole) interacts favorably with nucleophilic partners like backbone carbonyl oxygens in proteins.[6][9] This interaction can significantly contribute to binding affinity and selectivity.[9]

Vectors for Fragment Elaboration

The phenylmethanol group provides a primary site for fragment "growing" or "linking." The hydroxyl group can be modified to introduce new functionalities that can interact with adjacent pockets on the protein surface, thereby increasing potency and selectivity. The phenyl ring itself can also be substituted to explore further structure-activity relationships (SAR).[16]

Fragment_Elaboration cluster_vectors Elaboration Vectors Fragment This compound V1 Hydroxyl Group (Growing/Linking) Fragment->V1 Vector 1 V2 Phenyl Ring (Substitution) Fragment->V2 Vector 2 V3 Pyrimidine Ring (Modification/Replacement) Fragment->V3 Vector 3

Caption: Key vectors for chemical elaboration of the fragment.

Biophysical Screening Techniques for Hit Identification

Due to the weak binding affinities typical of fragments, sensitive biophysical techniques are required for their detection and characterization.[17][18][19] A multi-stage screening cascade employing orthogonal methods is often the most robust approach.[4][5]

A Typical FBDD Screening Cascade

Screening_Cascade Start Fragment Library Primary Primary Screen (e.g., NMR, SPR) Start->Primary Validation Hit Validation (Orthogonal Method, e.g., ITC) Primary->Validation Initial Hits Characterization Structural Characterization (X-ray Crystallography, NMR) Validation->Characterization Confirmed Hits End Validated Hits for Elaboration Characterization->End Structurally Characterized Hits

Caption: A typical fragment screening cascade.

Detailed Experimental Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for fragment screening, capable of detecting weak binding events.[20][21][22] Both ligand-observed and protein-observed methods can be employed.

  • Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC):

    • Sample Preparation: Prepare a solution of ¹⁵N-labeled protein in a suitable buffer.

    • Data Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Screening: Add the fragment (or a mixture of fragments) to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

    • Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific protein resonances indicate fragment binding at or near those residues.[20] This method not only identifies hits but can also map the binding site.[20][23]

  • Ligand-Observed NMR (e.g., STD, WaterLOGSY):

    • Sample Preparation: Prepare a solution of the target protein and the fragment in a deuterated buffer.

    • Data Acquisition: Acquire Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) spectra.

    • Analysis: In STD NMR, saturation of protein resonances is transferred to bound ligands, resulting in signals for binders. In WaterLOGSY, the magnetization transfer from bulk water to the ligand via the protein is observed. Both techniques are highly sensitive for detecting weak interactions.[23]

4.2.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for the real-time detection of binding events.[24][25][26]

  • Surface Preparation: Immobilize the target protein on a sensor chip.[27]

  • Screening: Flow solutions of the fragment at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams.

  • Analysis: The magnitude of the response at equilibrium is proportional to the amount of bound fragment. This data can be used to determine the dissociation constant (KD).[26][27] SPR can also provide kinetic information (kon and koff).[27]

4.2.3. Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[28][29][30] It directly measures the heat released or absorbed during a binding event.[28][30]

  • Sample Preparation: Place the target protein in the sample cell and the fragment in the injection syringe.

  • Titration: Inject small aliquots of the fragment solution into the protein solution.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Analysis: The resulting data is fit to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[28][30]

Conclusion and Future Outlook

This compound is a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its strategic combination of a halogen-bond-capable heterocycle and a readily modifiable phenylmethanol group provides a solid foundation for the development of potent and selective inhibitors. The successful application of this fragment, as with any FBDD campaign, relies on the judicious use of sensitive biophysical techniques for hit identification and validation, coupled with structure-guided design for subsequent optimization. As our understanding of non-covalent interactions like halogen bonding continues to grow, the utility of well-designed, halogen-enriched fragments such as this is likely to increase, paving the way for the discovery of novel therapeutics against a wide range of biological targets.

References

Methodological & Application

Synthesis of macitentan from [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for the Synthesis of Macitentan

Introduction

Macitentan, marketed under the trade name Opsumit, is a potent dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH)[1]. Its chemical structure, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, presents a unique synthetic challenge, requiring a strategic and convergent approach to assemble its various molecular fragments efficiently[2]. While numerous synthetic routes to macitentan have been explored, this guide will focus on a well-established and scalable pathway commencing from key building blocks. It is important to note that the synthesis starting from [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is not a commonly reported or published route. Therefore, this document will detail a scientifically validated and widely practiced synthetic strategy, providing researchers with a reliable and reproducible methodology.

Retrosynthetic Analysis

A logical retrosynthetic analysis of macitentan reveals a convergent strategy, disconnecting the molecule into three primary building blocks. The central pyrimidine core can be disconnected at the C-O and C-N bonds, leading to key intermediates that can be synthesized from commercially available starting materials.

G cluster_disconnect1 Disconnection 1 (C-O Bond) cluster_disconnect2 Disconnection 2 (C-O Bond) cluster_disconnect3 Disconnection 3 (C-N Bond) Macitentan Macitentan Intermediate1 N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl-N'-propylsulfamide Macitentan->Intermediate1 Intermediate2 5-Bromo-2-chloropyrimidine Macitentan->Intermediate2 Intermediate3 N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl] -N'-propylsulfamide Intermediate1->Intermediate3 Intermediate4 Ethylene Glycol Intermediate1->Intermediate4 Intermediate5 5-(4-Bromophenyl)-4,6-dichloropyrimidine Intermediate3->Intermediate5 Intermediate6 N-Propylsulfamide Potassium Salt Intermediate3->Intermediate6

Caption: Retrosynthetic analysis of Macitentan.

Synthesis of Key Intermediates

N-Propylsulfamide Potassium Salt

The N-propylsulfamide moiety is a critical component of macitentan, contributing to its enhanced efficacy and safety profile compared to earlier ERAs. Its synthesis can be achieved in a multi-step process starting from chlorosulfonyl isocyanate.

Protocol:

  • BOC-Protection: Chlorosulfonyl isocyanate is reacted with tert-butanol in dichloromethane at 0 °C to yield a BOC-protected amino-sulfonyl-chloride.

  • Amination: The resulting sulfonyl chloride is then slowly added to a solution of n-propylamine and triethylamine in dichloromethane at 0 °C.

  • BOC-Deprotection: The BOC-protected N-propylsulfamide is deprotected using a strong acid, such as 5 M HCl in dioxane, with stirring at room temperature for 4-8 hours[3][4].

  • Salt Formation: The resulting N-propylsulfamide is dissolved in methanol, and potassium tert-butoxide is added to form the potassium salt. The product is then isolated by evaporation of the solvent and trituration in diethyl ether[3][4].

StepReagentsSolventTemperatureTime
BOC-Protection Chlorosulfonyl isocyanate, tert-butanolDichloromethane0 °C to rt1 h
Amination n-propylamine, triethylamineDichloromethane0 °C to rt16 h
BOC-Deprotection 5 M HCl in dioxaneDioxanert4-8 h
Salt Formation N-propylsulfamide, potassium tert-butoxideMethanolrt3 h
5-(4-Bromophenyl)-4,6-dichloropyrimidine

This central building block is typically prepared via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds[5][6][7].

Protocol:

  • Reaction Setup: In a suitable reaction vessel, 4,6-dichloropyrimidine, 4-bromophenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate) are combined in a solvent mixture, typically toluene and water.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired product.

ParameterDetails
Aryl Halide 4,6-dichloropyrimidine
Boronic Acid 4-bromophenylboronic acid
Catalyst Palladium tetrakis(triphenylphosphine)
Base Sodium Carbonate
Solvent Toluene/Water
Temperature Reflux
Atmosphere Inert (Nitrogen or Argon)

Convergent Synthesis of Macitentan

The final assembly of macitentan is achieved through a convergent synthesis, bringing together the prepared intermediates in a stepwise manner.

G Start1 5-(4-Bromophenyl)-4,6-dichloropyrimidine Intermediate1 N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl] -N'-propylsulfamide Start1->Intermediate1 Step 1 DMSO, rt Start2 N-Propylsulfamide Potassium Salt Start2->Intermediate1 Intermediate2 N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl-N'-propylsulfamide Intermediate1->Intermediate2 Step 2 KOtBu, Ethylene Glycol, 90-100 °C Start3 Ethylene Glycol Start3->Intermediate2 Macitentan Macitentan Intermediate2->Macitentan Step 3 NaH, Toluene/DMF, 10-15 °C Start4 5-Bromo-2-chloropyrimidine Start4->Macitentan

Caption: Convergent synthesis workflow for Macitentan.

Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

In this step, the N-propylsulfamide potassium salt is coupled with the 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate. This reaction is a nucleophilic aromatic substitution where the sulfamide nitrogen displaces one of the chlorine atoms on the pyrimidine ring.

Protocol:

  • Reaction: 5-(4-Bromophenyl)-4,6-dichloropyrimidine and N-propylsulfamide potassium salt are dissolved in dimethyl sulfoxide (DMSO).

  • Conditions: The reaction mixture is stirred at room temperature for 24-48 hours[3][4].

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the monochloro-pyrimidine intermediate[8].

Step 2: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide

The second step involves the introduction of the ethylene glycol side chain. This is another nucleophilic substitution reaction where the alkoxide, formed from ethylene glycol, displaces the remaining chlorine atom on the pyrimidine ring.

Protocol:

  • Reaction: The monochloro-pyrimidine intermediate from Step 1 is added to a mixture of potassium tert-butoxide and ethylene glycol in a solvent such as dimethoxyethane or as a neat mixture with ethylene glycol[3][9].

  • Conditions: The reaction mixture is heated to 90-100 °C for 24-70 hours[3][4].

  • Workup: After cooling, the reaction is quenched with a weak acid, such as citric acid solution, and the product is precipitated. The solid is then filtered, washed with water, and dried[9].

Step 3: Synthesis of Macitentan

The final step is the etherification of the alcohol intermediate with 5-bromo-2-chloropyrimidine to form the final product, macitentan.

Protocol:

  • Reaction: The alcohol intermediate from Step 2 is dissolved in a non-polar solvent like toluene. Sodium hydride is added at 10-15 °C to form the alkoxide[9].

  • Addition: A solution of 5-bromo-2-chloropyrimidine in an amide solvent such as dimethylformamide (DMF) is then added slowly to the reaction mixture[9].

  • Conditions: The reaction is stirred at a controlled temperature until completion.

  • Workup and Purification: The reaction is quenched with water, and the crude product is precipitated. The solid is filtered, washed, and dried. The final product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile and water, to achieve high purity (>99.5%)[9][10].

Data Summary Table

StepStarting MaterialsKey Reagents/SolventsTemperatureDurationYield (%)
1 5-(4-Bromophenyl)-4,6-dichloropyrimidine, N-Propylsulfamide Potassium SaltDMSORoom Temp.24-48 h~85%
2 N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, Ethylene GlycolPotassium tert-butoxide, Dimethoxyethane90-100 °C24-70 h70-90%
3 N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, 5-Bromo-2-chloropyrimidineSodium Hydride, Toluene/DMF10-15 °C2-4 h~83%

Conclusion

The synthesis of macitentan is a well-defined, multi-step process that relies on a convergent strategy. By carefully controlling the reaction conditions and purification procedures at each step, it is possible to obtain high-purity macitentan in good overall yield. The protocols outlined in this application note provide a robust and reproducible method for the laboratory-scale synthesis of this important pharmaceutical agent. For industrial-scale production, further process optimization and safety assessments are necessary.

References

Williamson ether synthesis protocol using [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Williamson Ether Synthesis Protocol Using [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Abstract: This document provides a comprehensive guide for the Williamson ether synthesis, specifically tailored for the alkylation of the benzylic alcohol, this compound. This protocol is intended for researchers, scientists, and professionals in drug development who are looking to synthesize asymmetrical ethers, a common structural motif in pharmacologically active molecules. The following sections will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide essential safety and troubleshooting information.

Introduction and Scientific Background

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][3]

In the context of this protocol, the hydroxyl group of this compound is first deprotonated by a suitable base to form a nucleophilic alkoxide. This alkoxide then attacks an electrophilic alkyl halide, leading to the formation of the desired ether and a salt byproduct. The choice of base, solvent, and reaction conditions is critical for maximizing the yield and minimizing side reactions, such as elimination.[3][4]

The substrate, this compound, presents a unique case. The benzylic alcohol is readily deprotonated, and the resulting alkoxide is a good nucleophile. The bromopyrimidine moiety is an important pharmacophore, and its presence necessitates careful consideration of reaction conditions to avoid unwanted side reactions involving the heteroaromatic ring.

Mechanistic Rationale

The Williamson ether synthesis proceeds through a classic SN2 pathway.[1] The key steps are:

  • Deprotonation: A base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. The choice of base is crucial; it must be strong enough to deprotonate the alcohol but not so strong as to promote side reactions.[5] For benzylic alcohols, moderately strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often effective.[4][6]

  • Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in a backside attack. This concerted step results in the formation of a new carbon-oxygen bond and the simultaneous cleavage of the carbon-halogen bond.[2][3]

  • Product Formation: The final products are the desired ether and a salt byproduct.

For the synthesis of asymmetrical ethers, there are two potential synthetic routes.[7] However, to favor the SN2 mechanism and avoid elimination reactions, it is preferable to use a primary alkyl halide as the electrophile.[3]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Williamson ether synthesis using this compound and a generic primary alkyl halide (R-X).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound1189734-03-9281.11Starting material.
Primary Alkyl Halide (e.g., Iodomethane)74-88-4141.94Electrophile.
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.00Base. Handle with extreme caution.
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous solvent.
Diethyl Ether (Et₂O)60-29-774.12Extraction solvent.
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01For quenching.
Brine (Saturated aqueous NaCl)7647-14-558.44For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or Nitrogen gas supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Reaction Setup and Procedure

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound and anhydrous DMF to a flame-dried flask under inert atmosphere. B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add NaH portion-wise and stir for 30 min at 0 °C. B->C D 4. Add the primary alkyl halide dropwise. C->D E 5. Allow the reaction to warm to room temperature and stir for 2-4 hours. D->E F 6. Quench the reaction with sat. aq. NaHCO₃. E->F G 7. Extract with diethyl ether. F->G H 8. Wash the organic layer with brine. G->H I 9. Dry over MgSO₄, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Figure 1: Experimental workflow for the Williamson ether synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate safety precautions. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Addition of Electrophile: Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of DMF).[8]

  • Washing: Combine the organic layers and wash with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.[4]

Safety and Handling Precautions

  • This compound: May cause skin and eye irritation.[10][11] Avoid breathing dust and ensure adequate ventilation.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]

  • Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce hydrogen gas, which can ignite. Handle in a fume hood under an inert atmosphere.[5]

  • Alkyl Halides: Many alkyl halides are toxic and potential carcinogens. Handle with care in a well-ventilated fume hood.[13]

  • Solvents: Diethyl ether is extremely flammable. N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Use in a well-ventilated area and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13][14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete deprotonation.Ensure the use of a sufficiently strong and fresh base. Anhydrous conditions are critical, especially when using NaH.[4]
Inactive alkyl halide.Use a fresh bottle of the alkyl halide.
Reaction time is too short or temperature is too low.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Gentle heating (50-100 °C) may be necessary for less reactive halides.[1]
Presence of unreacted starting alcohol Insufficient amount of base.Use a slight excess of the base (1.2-1.5 equivalents).
Formation of elimination byproducts Use of a secondary or tertiary alkyl halide.The Williamson ether synthesis works best with primary alkyl halides.[3] Secondary and tertiary halides will favor elimination.[7]
Reaction temperature is too high.Maintain the reaction at a moderate temperature.
Difficulty in product isolation/purification Emulsion formation during workup.Add a small amount of brine to the separatory funnel to help break the emulsion. Centrifugation can also be effective.[8]
Product is co-eluting with impurities during chromatography.Optimize the eluent system for column chromatography. A different solvent system or the use of a different stationary phase may be necessary.

Conclusion

The Williamson ether synthesis is a robust and highly effective method for the preparation of ethers from this compound. By carefully selecting the appropriate base, solvent, and a primary alkyl halide, and by adhering to the detailed protocol and safety guidelines outlined in this document, researchers can successfully synthesize the desired ether products in good yields. This protocol provides a solid foundation for the synthesis of a wide range of ether derivatives for applications in drug discovery and development.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the reaction as applied to [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol, a key building block for synthesizing novel 2,4-disubstituted pyrimidine derivatives. Such scaffolds are of paramount interest in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors.[3] We will dissect the reaction mechanism, provide a robust, step-by-step protocol, and discuss key optimization strategies to empower researchers in drug discovery and development to leverage this powerful transformation effectively.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif in pharmaceutical science. Its ability to act as a bioisostere for phenyl groups and engage in specific hydrogen bonding interactions often confers favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[4] Consequently, efficient methods for the elaboration of pyrimidine-containing fragments are critical. The Suzuki-Miyaura coupling offers a versatile and powerful strategy for introducing molecular diversity at specific positions of the pyrimidine core, enabling extensive structure-activity relationship (SAR) studies.[1][3]

The target substrate, this compound, features a 5-bromopyrimidine moiety. The carbon-bromine bond at the 5-position is the primary electrophilic site for palladium-catalyzed coupling.[5][6] The reaction must proceed efficiently without compromising the benzylic alcohol, a functional group that could be sensitive under harsh conditions. The inherent mildness of many Suzuki protocols makes this transformation highly feasible.[2]

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is fundamental to rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the pyrimidine substrate. This is often the rate-determining step and results in a Pd(II) complex.[1][9]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer of the organic moiety to the palladium center.[8][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond in the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl L₂PdII(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ + Base PdII_Biaryl L₂PdII(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Forms Ar¹-Ar² RedElim->Pd0 Regeneration Product Coupled Product (Ar¹-Ar²) RedElim->Product Ar1X [4-(5-Bromopyrimidin-2-yloxy) phenyl]methanol Ar1X->OxAdd Ar2B Arylboronic Acid (Ar²-B(OH)₂) Ar2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Anatomy of the Reaction: Key Components and Their Roles

The success of a Suzuki coupling hinges on the rational selection of its components. Each plays a critical role in driving the catalytic cycle forward efficiently.

ComponentExample(s)Function & Rationale
Electrophile This compoundThe source of the pyrimidine scaffold. The C-Br bond is the site of oxidative addition by the Pd(0) catalyst. Bromo-substituted heterocycles are generally good substrates.[5][9]
Nucleophile Arylboronic Acid or Ester (e.g., Phenylboronic Acid)The source of the new aryl group to be coupled. Boronic acids are favored for their stability, low toxicity, and commercial availability.[1] Boronic esters (e.g., pinacol esters) can offer enhanced stability, reducing side reactions like protodeboronation.[7]
Catalyst (Precatalyst) Pd(dppf)Cl₂, Pd(PPh₃)₄The source of palladium. These complexes generate the active Pd(0) species in situ. Pd(dppf)Cl₂ is often robust and effective for heteroaryl couplings due to the stabilizing ferrocenyl ligand.[12] Pd(PPh₃)₄ is a classic, reliable choice that enters the cycle directly as Pd(0).[4][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for activating the boronic acid. It reacts with the boronic acid to form a boronate "ate" complex, which is significantly more nucleophilic and readily undergoes transmetalation.[10] The choice of base can dramatically affect reaction rate and yield.
Solvent System 1,4-Dioxane/H₂O, THF/H₂O, Toluene/Ethanol/H₂OProvides a medium for all components to dissolve and react. A biphasic system with water is common to dissolve the inorganic base.[11] Crucially, the solvent must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2–5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc) for workup

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Methodology

Part A: Reaction Setup (Inert Atmosphere)

  • Flask Preparation: Place a magnetic stir bar into a flame-dried or oven-dried Schlenk flask. Seal the flask and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Addition of Solids: To the flask, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).

  • Inert Atmosphere Purge: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen.

Part B: Solvent Addition and Reaction

  • Solvent Degassing: Prepare the solvent mixture (e.g., 1,4-Dioxane and Water in a 4:1 ratio) in a separate flask. Degas the solvent by bubbling inert gas through it for 20-30 minutes or by using three freeze-pump-thaw cycles.

  • Solvent Transfer: Using a syringe, transfer the degassed solvent mixture into the reaction flask containing the solids. The total solvent volume should be sufficient to create a stirrable slurry (typically a 0.1 M concentration with respect to the limiting reagent).

  • Heating and Monitoring: Place the flask in a preheated oil bath set to 85–95 °C. Stir the mixture vigorously. Monitor the reaction progress periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4–12 hours).[4]

Part C: Workup and Purification

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilution and Filtration (Optional): Dilute the reaction mixture with ethyl acetate. If significant solids are present, filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add deionized water to dissolve the inorganic salts. Separate the layers. Wash the organic layer sequentially with water and then brine.[11]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Experimental_Workflow start Start setup 1. Add Solids to Flame-Dried Flask (Substrate, Boronic Acid, Base, Catalyst) start->setup purge 2. Purge with Inert Gas (Evacuate & Backfill x3) setup->purge add_solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) purge->add_solvent react 4. Heat and Stir (e.g., 90°C, 4-12h) add_solvent->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Dilute & Extract (EtOAc & H₂O) monitor->workup Complete purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Optimization and Troubleshooting

While the provided protocol is robust, optimization is often necessary to achieve maximum yield, especially with challenging coupling partners.

ParameterStandard ConditionAlternative Conditions & Rationale
Catalyst/Ligand Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄: A classic, effective choice.[11] Pd₂(dba)₃ / XPhos or SPhos: For sterically hindered or electron-rich/poor partners. These bulky, electron-rich phosphine ligands promote efficient oxidative addition and reductive elimination.[10][11]
Base K₂CO₃ (2 equiv)K₃PO₄: A stronger base, often effective for less reactive substrates.[11] Cs₂CO₃: A highly effective but more expensive base, can accelerate reactions at lower temperatures.[11] KF: A milder base useful if base-sensitive functional groups are present.[10]
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O: A common alternative system.[1] THF/H₂O: Effective, but lower boiling point limits reaction temperature unless performed in a sealed vessel.[11] DMF: Can aid solubility but may require higher temperatures for removal.[14]
Temperature 90 °CRoom Temperature to 110 °C: Unreactive aryl chlorides may require higher temperatures.[10] Some highly active catalyst systems can operate at or near room temperature.[15]

Common Issues:

  • Low or No Conversion: Suspect catalyst deactivation. Ensure rigorous degassing of solvents and use of an inert atmosphere. Consider a more active catalyst/ligand system.[7]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is often an issue with heteroaryl boronic acids.[7] Using a boronic ester (Bpin), a milder base (KF), or running the reaction more concentrated can mitigate this side reaction.

  • Homocoupling: The boronic acid couples with itself. This is often caused by the presence of oxygen.[7] Improved degassing is the primary solution.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing libraries of novel pyrimidine-based compounds for drug discovery. By understanding the core mechanism and the function of each reaction component, researchers can confidently apply the provided protocol. Rational optimization of the catalyst, base, and solvent system will enable the successful coupling of a wide array of boronic acids, paving the way for the development of next-generation therapeutics.

References

Derivatization of the Alcohol Group in [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary benzylic alcohol in [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol. This compound serves as a valuable building block in medicinal chemistry and drug discovery, and modification of its alcohol moiety is a key strategy for optimizing biological activity, modulating physicochemical properties, and conducting structure-activity relationship (SAR) studies. This document outlines three robust protocols for converting the alcohol into esters, ethers, and carbamates. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step experimental procedures, and guidance on product purification and characterization. The methodologies are designed to be broadly applicable and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Strategic Derivatization in Drug Discovery

The molecule this compound is a synthetically useful intermediate, incorporating a halogenated pyrimidine ring system often found in kinase inhibitors and other targeted therapeutics. The benzylic alcohol group (-CH₂OH) is a prime target for chemical modification. Its derivatization allows for the systematic exploration of a compound's interaction with its biological target. For instance:

  • Esterification can introduce a wide range of functionalities, serving as a common method for creating prodrugs that may enhance bioavailability by masking the polar alcohol group.

  • Etherification allows for the introduction of stable, non-hydrolyzable alkyl or aryl groups, which can probe steric and electronic requirements within a receptor's binding pocket.

  • Carbamate formation introduces a functional group capable of participating in hydrogen bonding, which can significantly alter a molecule's binding affinity and metabolic stability.

This guide provides researchers with the foundational knowledge and practical protocols to confidently execute these critical transformations.

Core Chemical Principles and Substrate Considerations

The primary alcohol of this compound is benzylic, making it more reactive than a simple aliphatic alcohol due to the stabilization of potential cationic intermediates by the adjacent phenyl ring. However, the electronics of the broader molecule must be considered:

  • The 5-Bromopyrimidine Ring: The pyrimidine ring is electron-deficient and contains basic nitrogen atoms. These nitrogens can be protonated under strongly acidic conditions, potentially complicating acid-catalyzed reactions. Therefore, many of the selected protocols operate under basic or neutral conditions.

  • The Phenyl Ether Linkage: The ether bond is generally stable but should be considered when employing harsh reagents or temperatures.

The protocols described herein have been selected for their efficiency, reliability, and compatibility with the substrate's functional groups.

Protocol I: Esterification via Acylation

Ester formation through the acylation of the alcohol with an acid chloride or anhydride is a rapid and high-yielding reaction.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. A tertiary amine base, such as pyridine or triethylamine, is typically included to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion.[1]

Workflow: Esterification

sub This compound in DCM/Pyridine reagent Acid Chloride (R-COCl) or Anhydride ((RCO)₂O) 0 °C to RT sub->reagent Acylation workup Aqueous Workup (e.g., 1M HCl, NaHCO₃, Brine) reagent->workup Reaction Quench purify Purification (Silica Gel Chromatography) workup->purify product Final Ester Product purify->product sub This compound in anhydrous THF base Strong Base (e.g., NaH) 0 °C sub->base Deprotonation (Alkoxide Formation) reagent Alkyl Halide (R-X) 0 °C to RT base->reagent Sₙ2 Attack workup Aqueous Workup (e.g., sat. NH₄Cl) reagent->workup Reaction Quench purify Purification (Silica Gel Chromatography) workup->purify product Final Ether Product purify->product sub This compound in anhydrous DCM reagent Isocyanate (R-N=C=O) RT sub->reagent Nucleophilic Addition purify Purification (Direct Crystallization or Silica Gel Chromatography) reagent->purify Reaction Completion product Final Carbamate Product purify->product

References

Application Notes and Protocols for the Use of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Kinase Inhibition

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents.[1][2] Its ability to mimic the purine base of ATP allows for effective competition at the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases prime targets for therapeutic intervention.[4][5]

The compound [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol represents a strategically designed starting material for the synthesis of a diverse library of kinase inhibitors. This bifunctional molecule incorporates several key features:

  • A Pyrimidine Core: This serves as the foundational hinge-binding motif for interaction with the kinase active site.

  • A Bromine Handle: The bromine atom at the 5-position of the pyrimidine ring is a versatile functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the exploration of the chemical space in the solvent-exposed region of the ATP-binding pocket, which is crucial for achieving inhibitor potency and selectivity.

  • A Benzylic Alcohol: The hydroxymethyl group provides a reactive site for further functionalization, enabling the introduction of various substituents that can interact with other regions of the kinase or improve the pharmacokinetic properties of the final compound.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent and selective kinase inhibitors. We will delve into detailed synthetic protocols, discuss the underlying mechanistic principles, and explore the biological context of the targeted kinase families.

Synthetic Strategies and Experimental Protocols

The synthetic utility of this compound lies in its amenability to sequential or convergent synthetic routes to generate a library of kinase inhibitors. A common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position of the pyrimidine ring, followed by functionalization of the benzylic alcohol.

General Workflow for the Synthesis of Kinase Inhibitors

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B C Intermediate: 5-Aryl-2-(4-(hydroxymethyl)phenoxy)pyrimidine B->C D Oxidation (e.g., MnO2, Dess-Martin periodinane) C->D H Esterification / Etherification (Acid Chloride / Alkyl Halide) C->H E Intermediate: 5-Aryl-2-(4-formylphenoxy)pyrimidine D->E F Reductive Amination (Amine, Reducing Agent) E->F G Final Kinase Inhibitor F->G I Final Kinase Inhibitor H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Dimerization & Autophosphorylation->Ras/Raf/MEK/ERK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Dimerization & Autophosphorylation->PI3K/Akt/mTOR Pathway Proliferation & Survival Proliferation & Survival Ras/Raf/MEK/ERK Pathway->Proliferation & Survival Protein Synthesis & Growth Protein Synthesis & Growth PI3K/Akt/mTOR Pathway->Protein Synthesis & Growth Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Dimerization & Autophosphorylation Inhibits G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptors Growth Factor Receptors Src Activation Src Activation Growth Factor Receptors->Src Activation FAK FAK Src Activation->FAK Phosphorylates STAT3 STAT3 Src Activation->STAT3 Activates Integrins Integrins Integrins->Src Activation Cell Adhesion & Migration Cell Adhesion & Migration FAK->Cell Adhesion & Migration Gene Transcription\n(Proliferation & Survival) Gene Transcription (Proliferation & Survival) STAT3->Gene Transcription\n(Proliferation & Survival) Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Src Activation Inhibits

References

Application Notes and Protocols: Synthesis of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental guide for the synthesis of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol and its analogs. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide outlines a robust two-step synthetic procedure, commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the core ether linkage, followed by the selective reduction of a carbonyl group to the corresponding alcohol. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization techniques.

Introduction: The Significance of Pyrimidine-Based Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids (thymine, cytosine, and uracil), vitamins, and a wide array of pharmaceuticals.[1][5] Its versatile chemical nature and ability to participate in various biological interactions have made it a privileged structure in drug discovery.[6][7] Specifically, pyrimidine-ether derivatives have demonstrated potent activities as kinase inhibitors, receptor antagonists, and other therapeutic agents. The title compound, this compound, and its analogs serve as valuable intermediates and building blocks in the synthesis of more complex molecules with potential therapeutic applications.[8][9]

The synthetic strategy detailed in these application notes focuses on a modular approach, allowing for the facile generation of a library of analogs by varying the substituents on both the pyrimidine and phenyl rings. This approach is particularly advantageous for structure-activity relationship (SAR) studies in the early stages of drug development.

Synthetic Strategy Overview

The preparation of this compound analogs is achieved through a two-step reaction sequence. The first step involves the formation of a diaryl ether via a nucleophilic aromatic substitution (SNAr) reaction between a substituted phenol and an activated 5-bromopyrimidine. The second step is the selective reduction of a carbonyl group (an aldehyde in this case) on the phenyl ring to the corresponding benzyl alcohol.

Synthesis_Overview Starting_Materials Substituted Phenol + 5-Bromo-2-chloropyrimidine Intermediate [4-(5-Bromopyrimidin-2-yloxy)phenyl]carbaldehyde Analog Starting_Materials->Intermediate Step 1: SNAr Reaction (Base, Solvent) Final_Product This compound Analog Intermediate->Final_Product Step 2: Reduction (Reducing Agent) SNAr_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products Phenol Substituted Phenol Deprotonation Deprotonation Phenol->Deprotonation Pyrimidine 5-Bromo-2-chloropyrimidine Attack Nucleophilic Attack Pyrimidine->Attack Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->Attack Forms Phenoxide Elimination Leaving Group Elimination Attack->Elimination Forms Meisenheimer Complex Intermediate Aldehyde Intermediate Elimination->Intermediate Restores Aromaticity

References

Scale-up synthesis of macitentan intermediate [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of Macitentan Intermediate: [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical intermediate in the manufacture of Macitentan, an endothelin receptor antagonist. The protocol details a robust and scalable Williamson ether synthesis, focusing on process safety, efficiency, and product purity. The procedure has been designed for straightforward implementation in a process chemistry or drug development setting, with an emphasis on the scientific rationale behind key process parameters.

Introduction

Macitentan is a potent dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][] Its synthesis involves the coupling of several key fragments, with this compound serving as a pivotal building block. The efficient and large-scale production of this intermediate is crucial for the overall cost-effectiveness and viability of the Macitentan manufacturing process.

This application note outlines a detailed protocol for the synthesis of this intermediate via a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and 4-hydroxybenzyl alcohol. The methodology is designed to be scalable, utilizing cost-effective reagents and standard chemical processing equipment.

Reaction Scheme and Mechanism

The synthesis proceeds via a Williamson ether synthesis, a classic SNAr reaction. The process involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine ring, displacing the chloride leaving group to form the desired diaryl ether.

Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of this compound.

Scientific Rationale and Process Development

The choices of reagents, solvents, and reaction conditions are critical for a successful, safe, and scalable synthesis.

  • Selection of Base: A base is required to deprotonate the phenolic hydroxyl of 4-hydroxybenzyl alcohol. While strong bases like sodium hydride (NaH) are effective, they pose significant safety risks on a large scale due to their pyrophoric nature.[3] Potassium tert-butoxide is another strong base option.[4] For this process, potassium carbonate (K₂CO₃) is selected as the optimal base. It is non-flammable, easy to handle, significantly lower in cost, and provides a sufficient level of basicity to drive the reaction to completion at a controlled rate, minimizing the formation of impurities.

  • Solvent Selection: A polar, aprotic solvent is necessary to facilitate the SNAr reaction by solvating the potassium phenoxide intermediate. While solvents like DMF and DMSO are effective, they have high boiling points, making them difficult to remove during work-up.[5] Acetonitrile (ACN) is chosen for this protocol due to its excellent ability to dissolve the reactants, a suitable boiling point (82 °C) that allows for effective temperature control, and its relative ease of removal under reduced pressure.[6]

  • Temperature Control: The reaction temperature is maintained at 75-80 °C. This provides a balance between achieving a reasonable reaction rate (typically 6-8 hours) and preventing thermal degradation of the starting materials or product. Operating at a controlled, elevated temperature is crucial for driving the reaction to completion and ensuring consistent batch-to-batch performance.

  • Work-up and Purification: The product is isolated by a simple precipitation and recrystallization procedure, which is highly effective and scalable. Upon reaction completion, the mixture is cooled and quenched with water. The addition of water, an anti-solvent, causes the organic product to precipitate out of the aqueous/acetonitrile mixture. This crude solid can then be easily purified by recrystallization from methanol to yield the final product with high purity (>98%).[4][7]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from initial setup to final product analysis.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_purification 4. Purification & Drying cluster_analysis 5. Final Analysis A Charge Reactor: - 4-Hydroxybenzyl Alcohol - 5-Bromo-2-chloropyrimidine - K₂CO₃ - Acetonitrile B Heat to 75-80 °C A->B Start Heating C Stir for 6-8 hours B->C D Monitor by HPLC/TLC C->D E Cool to Room Temp. D->E Reaction Complete F Add Water (Anti-solvent) E->F G Stir to Precipitate F->G H Filter Crude Product G->H I Wash with Water H->I J Recrystallize from Methanol I->J K Filter Pure Product J->K L Dry under Vacuum at 50 °C K->L M Characterization: - HPLC (Purity) - ¹H NMR (Structure) - MS (Identity) L->M

Caption: High-level workflow for the synthesis and purification of the target intermediate.

Detailed Scale-up Protocol (100 g Scale)

This protocol describes the synthesis of this compound on a 100-gram scale.

5.1. Reagent and Solvent Data

ReagentCAS NumberMol. Weight ( g/mol )Moles (mol)EquivalentsAmount
4-Hydroxybenzyl alcohol623-05-2124.140.8051.0100 g
5-Bromo-2-chloropyrimidine32779-36-5193.440.8461.05163.6 g
Potassium Carbonate (K₂CO₃)584-08-7138.211.2081.5167.0 g
Acetonitrile (ACN)75-05-8---1.5 L
Deionized Water7732-18-5---3.0 L
Methanol (for recrystallization)67-56-1---~1.0 L

5.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-hydroxybenzyl alcohol (100 g, 0.805 mol).

    • Add acetonitrile (1.5 L), followed by 5-bromo-2-chloropyrimidine (163.6 g, 0.846 mol), and finally potassium carbonate (167.0 g, 1.208 mol).

    • Begin stirring the suspension at 200-300 RPM.

  • Reaction:

    • Heat the reactor jacket to bring the internal temperature of the reaction mixture to 75-80 °C.

    • Maintain the reaction at this temperature with continuous stirring for 6-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of 4-hydroxybenzyl alcohol is complete.

  • Product Isolation (Work-up):

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to ambient temperature (20-25 °C).

    • Slowly add deionized water (3.0 L) to the stirred reaction mixture over 30-45 minutes. A precipitate will form.

    • Continue stirring the resulting slurry for 1 hour at ambient temperature to ensure complete precipitation.

    • Filter the crude product using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove residual salts and acetonitrile.

    • Continue to pull vacuum on the filter cake for 1-2 hours to remove as much water as possible.

  • Purification (Recrystallization):

    • Transfer the damp, crude solid to a clean 3 L flask.

    • Add methanol (~1.0 L) and heat the mixture to reflux (approx. 65 °C) with stirring until all the solid dissolves. If necessary, add more methanol sparingly to achieve full dissolution.

    • Once a clear solution is obtained, allow it to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to 0-5 °C for at least 1 hour to maximize crystallization.

    • Filter the purified product and wash the filter cake with a small amount of cold (0-5 °C) methanol (2 x 50 mL).

  • Drying:

    • Dry the purified solid in a vacuum oven at 50 °C until a constant weight is achieved (typically 12-18 hours).

5.3. Expected Results

ParameterSpecification
Yield 185 - 205 g (82% - 91%)
Appearance White to off-white crystalline solid
Purity (HPLC) > 98.5% (AUC)

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • HPLC: A reverse-phase HPLC method can be used to determine purity.[8][9]

    • Column: C18 (e.g., 150mm x 4.6mm, 5µm)

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or other modifier).

    • Detector: UV at 215 nm.[8]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.40 (d, 2H, Ar-H)

    • δ ~7.15 (d, 2H, Ar-H)

    • δ ~8.80 (s, 2H, Pyrimidine-H)

    • δ ~4.50 (s, 2H, -CH₂OH)

    • δ ~5.20 (t, 1H, -OH)

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₁H₉BrN₂O₂ [M+H]⁺: 280.99, 282.99. Found: 281.0, 283.0.

Safety and Handling

  • 5-Bromo-2-chloropyrimidine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile: Is flammable and toxic. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • 4-Hydroxybenzyl alcohol and Potassium Carbonate: Are irritants. Avoid inhalation of dust and direct contact with skin.

  • The reaction should be conducted in equipment rated for the temperatures and pressures involved.

References

Application Notes and Protocols: Strategic Protection of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug development, the precise manipulation of complex molecules is paramount. [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is a key building block in the synthesis of various biologically active compounds, including potent dual endothelin receptor antagonists.[1][2] Its structure, featuring a primary benzylic alcohol and an electron-deficient 5-bromopyrimidine ring, presents unique challenges and opportunities for chemical modification. To achieve successful synthetic outcomes, a carefully considered protecting group strategy is often necessary to mask the reactive hydroxyl group, thereby preventing undesired side reactions and enabling the selective transformation of other parts of the molecule.

This guide provides a detailed examination of orthogonal protecting group strategies for this compound, offering in-depth protocols and the scientific rationale behind the selection of specific protecting groups. As a senior application scientist, the aim is to equip researchers with the knowledge to make informed decisions, ensuring high-yielding and clean reactions.

Molecular Analysis and Strategic Considerations

The structure of this compound contains two key functional groups that dictate its reactivity:

  • Primary Benzylic Alcohol: The hydroxyl group is susceptible to a wide range of reactions, including oxidation, esterification, and etherification. Its benzylic nature makes it prone to both nucleophilic substitution and reactions involving the formation of a stabilized benzylic carbocation under acidic conditions.

  • 5-Bromopyrimidine Ring: This heterocyclic system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the positions activated by the nitrogen atoms. The bromine atom also serves as a handle for various cross-coupling reactions.[3][4][5]

A successful protecting group strategy must be "orthogonal," meaning the protecting group can be introduced and removed under conditions that do not affect other functional groups in the molecule.[6][7][8] This allows for the selective deprotection of the alcohol at the desired stage of a multi-step synthesis.[9]

Orthogonal Protecting Group Strategies

Two robust and widely applicable protecting groups for the primary alcohol of this compound are the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether. These groups offer distinct advantages in terms of their stability and deprotection conditions, providing flexibility in synthetic design.

Strategy 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and mild deprotection conditions.[10][11] The tert-butyldimethylsilyl group is particularly popular due to its steric bulk, which enhances its stability to a range of reaction conditions.[12]

Rationale for Selection: The TBDMS group is stable to a wide variety of non-acidic reagents, including organometallics, hydrides, and many oxidizing agents. Its removal is typically achieved with fluoride ion sources, which are highly selective for silicon-oxygen bonds, or under acidic conditions.[11][13] This orthogonality makes it an excellent choice when subsequent reactions involve basic or organometallic reagents.

Experimental Protocol: TBDMS Protection

Objective: To protect the primary alcohol of this compound as a TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected product.

Deprotection Protocol: Cleavage of the TBDMS Ether

Objective: To remove the TBDMS protecting group to regenerate the primary alcohol.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. Deprotection is usually complete within 1-3 hours.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

TBDMS_Protection_Deprotection Substrate This compound Protected TBDMS-Protected Compound Substrate->Protected TBDMSCl, Imidazole DMF, RT Deprotected This compound Protected->Deprotected TBAF, THF RT

Strategy 2: Benzyl (Bn) Ether Protection

Benzyl ethers are another class of robust protecting groups for alcohols.[14] They are stable to a wide range of acidic and basic conditions, making them suitable for syntheses involving harsh reagents.[15]

Rationale for Selection: The benzyl group is introduced under basic conditions via a Williamson ether synthesis.[16][17] Its key advantage lies in its unique deprotection methods, most commonly catalytic hydrogenolysis, which is a very mild and selective process.[15][16][18] This method is orthogonal to many other protecting groups, including silyl ethers and esters.[19]

Experimental Protocol: Benzyl Protection

Objective: To protect the primary alcohol of this compound as a benzyl ether.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the benzylated product.

Deprotection Protocol: Hydrogenolysis of the Benzyl Ether

Objective: To remove the benzyl protecting group via catalytic hydrogenolysis.

Materials:

  • Benzyl-protected this compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction is usually complete within 2-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification by column chromatography may be necessary.

Benzyl_Protection_Deprotection Substrate This compound Protected Benzyl-Protected Compound Substrate->Protected NaH, BnBr THF, 0 °C to RT Deprotected This compound Protected->Deprotected H₂, Pd/C MeOH or EtOAc, RT

Comparative Data of Protecting Group Strategies

FeatureTBDMS EtherBenzyl Ether
Protection Conditions TBDMSCl, Imidazole, DMFNaH, BnBr, THF
Deprotection Conditions TBAF in THF; or mild acidH₂, Pd/C
Stability Stable to basic, organometallic, and many oxidizing/reducing conditions. Labile to acid and fluoride.Stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents. Labile to hydrogenolysis.
Orthogonality Orthogonal to benzyl ethers.Orthogonal to silyl ethers.
Potential Issues Can be cleaved under some Lewis acidic conditions.Hydrogenolysis may reduce other functional groups (e.g., alkynes, alkenes, some nitro groups).

Troubleshooting and Advanced Considerations

  • Incomplete Protection: If protection is sluggish, ensure all reagents and solvents are anhydrous. For benzyl protection, the use of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes accelerate the reaction.

  • Side Reactions: The 5-bromopyrimidine ring is generally stable to the conditions described. However, with very strong bases or nucleophiles, displacement of the bromide could be a competing pathway, although this is less likely under the specified conditions.

  • Alternative Deprotection Methods: While hydrogenolysis is the most common method for benzyl ether cleavage, other conditions such as strong acids (e.g., trifluoroacetic acid) or oxidative cleavage (e.g., with DDQ for p-methoxybenzyl ethers) can be employed if hydrogenolysis is not compatible with other functional groups in the molecule.[16][20][21] For TBDMS ethers, various acidic conditions (e.g., acetic acid in THF/water, or catalytic amounts of strong acids) can also be used for deprotection.[22]

Conclusion

The selection of a protecting group is a critical decision in the design of a synthetic route. For this compound, both TBDMS and benzyl ethers offer robust and reliable protection of the primary alcohol. The choice between them will ultimately depend on the specific reaction conditions planned for subsequent steps in the synthesis. By understanding the stability and deprotection profiles of each group, researchers can strategically plan their synthetic endeavors to maximize efficiency and yield.

References

Application of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol in PROTAC Development: An Advanced Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential application of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol as a novel building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its synthetic utility in crafting a von Hippel-Lindau (VHL) E3 ligase ligand and its subsequent incorporation into a model PROTAC targeting the bromodomain-containing protein 4 (BRD4). This document offers detailed protocols, from chemical synthesis to biological characterization, designed to empower researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of VHL

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that block the function of a target protein, PROTACs eliminate the protein altogether by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of two key moieties connected by a chemical linker: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[2] Small molecule VHL ligands, often based on a hydroxyproline scaffold, have been extensively developed and optimized for potent and selective recruitment of the VHL complex.[2] The modular nature of PROTACs allows for the rational design and synthesis of degraders for a wide array of protein targets, including those previously considered "undruggable."

This compound: A Novel Scaffold for VHL Ligand Synthesis

While not a canonical VHL ligand itself, this compound presents an intriguing starting point for the synthesis of novel VHL-recruiting moieties. Its chemical structure offers several strategic advantages:

  • A Versatile Handle: The benzyl alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a versatile point for linker attachment.

  • A Modifiable Core: The bromopyrimidine ring is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical functionalities to optimize binding to the VHL E3 ligase.

  • Potential for Novel Interactions: The pyrimidine ether motif offers a distinct chemical scaffold compared to the more common VHL ligands, potentially leading to new interactions within the VHL binding pocket and altered physicochemical properties of the resulting PROTAC.

This guide proposes a synthetic route to a novel VHL ligand derived from this compound and its incorporation into a PROTAC targeting BRD4, a well-validated target in oncology.

Synthetic Strategy and Protocols

The overall strategy involves a multi-step synthesis of a VHL ligand precursor from this compound, followed by its coupling to a linker and a BRD4-targeting warhead.

PROTAC_Synthesis_Workflow A This compound B Oxidation to Aldehyde A->B Step 1 C Reductive Amination with Hydroxyproline Derivative B->C Step 2 D Coupling with Linker C->D Step 3 E PROTAC Precursor D->E Intermediate G Final Amide Coupling E->G F BRD4 Warhead (JQ1-acid) F->G H Purified PROTAC G->H Final Product PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (BRD4) PROTAC->POI binds E3 VHL E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated BRD4 Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Troubleshooting & Optimization

Technical Support Center: Williamson Ether Synthesis with Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the Williamson ether synthesis with bromopyrimidine substrates. Our focus is to help you navigate the common side reactions and optimize conditions to achieve high yields of your desired pyrimidine ether products.

Troubleshooting Guide: Common Problems & Solutions

The synthesis of ethers from bromopyrimidines and alcohols is technically a Nucleophilic Aromatic Substitution (SNAr), not a classic SN2 Williamson synthesis.[1] The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles like alkoxides. However, this reactivity also opens the door to several competing pathways.

Problem 1: Low or No Yield of the Desired O-Alkylated Product

This is a frequent issue that can stem from several factors, from reaction conditions to the nature of the reactants themselves.

Possible Causes & Recommended Actions:

Possible Cause Explanation Recommended Action
Insufficient Base Strength The alcohol (ROH) is not fully deprotonated to the more nucleophilic alkoxide (RO⁻). This is especially true for less acidic aliphatic alcohols.For aliphatic alcohols, use a strong base like Sodium Hydride (NaH) or Potassium Hydride (KH).[2][3] For more acidic phenols, milder bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often sufficient.[2]
Poor Solvent Choice Protic solvents (e.g., ethanol) can solvate and deactivate the alkoxide nucleophile. Apolar solvents may not dissolve the reactants sufficiently.Use polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF.[4][5][6] These solvents solvate the counter-ion but leave the nucleophile highly reactive.
Low Reaction Temperature The activation energy for the SNAr reaction is not being met, resulting in a slow or stalled reaction.Gradually increase the reaction temperature, typically in the range of 50-100 °C, while monitoring for the appearance of side products via TLC or LC-MS.[5]
Inactivated Pyrimidine Ring The bromopyrimidine is not sufficiently electron-deficient to be attacked by the alkoxide.This is an inherent substrate issue. If possible, consider adding an electron-withdrawing group (e.g., -NO₂, -CN) to the pyrimidine ring to activate it for SNAr.[1]

Problem 2: The Major Product is the N-Alkylated Isomer

Due to the presence of nucleophilic ring nitrogens, N-alkylation is the most common and challenging side reaction in this chemistry.[7]

Possible Causes & Recommended Actions:

Possible Cause Explanation Recommended Action
Ambident Nucleophilicity The pyrimidine ring has multiple nucleophilic sites (the two ring nitrogens). The alkoxide attacks the carbon, but the pyrimidine nitrogen can also attack the alkyl halide (if one is used) or another pyrimidine molecule. More commonly, the alkoxide attacks the carbon, but if a hydroxypyrimidine is deprotonated, the resulting anion is ambident, with negative charge density on both oxygen and nitrogen.Control the Nucleophile: The key is to favor O-alkylation. Using a "harder" alkylating agent (e.g., dimethyl sulfate) can favor reaction at the harder oxygen atom, according to Hard-Soft Acid-Base (HSAB) theory.[4][8] Conversely, softer reagents like alkyl iodides may favor N-alkylation.[8]
Kinetic vs. Thermodynamic Control N-alkylation is often the kinetically favored product (forms faster), especially at lower temperatures, while O-alkylation can be the thermodynamically more stable product.Adjust Temperature: Lowering the reaction temperature may favor the kinetic N-alkylated product.[4] Therefore, carefully increasing the temperature might favor the desired thermodynamic O-alkylated product, but this must be balanced against the risk of other side reactions.
Solvent Effects Non-polar solvents can sometimes favor N-alkylation.[4] Chelation effects with the base's counter-ion in specific solvents can also dictate regioselectivity.[9]Screen Solvents: Experiment with different polar aprotic solvents. In some systems, THF has been shown to promote unexpected regioselectivity due to chelation effects.[9]

Problem 3: Elimination Side Products are Observed

If you are using an alkyl halide as the electrophile to react with a hydroxypyrimidine, elimination can compete with the desired substitution, especially with secondary or tertiary alkyl halides.[2][6]

Possible Causes & Recommended Actions:

Possible Cause Explanation Recommended Action
Sterically Hindered Alkyl Halide Secondary and, particularly, tertiary alkyl halides are prone to E2 elimination because the alkoxide acts as a base rather than a nucleophile.[5][6]Use a primary or methyl halide as your alkylating agent whenever possible. These substrates strongly favor the SN2 pathway over E2.[10]
Strong/Bulky Base A strong, sterically hindered base will preferentially act as a base, abstracting a proton to cause elimination, rather than as a nucleophile.If elimination is an issue, switch to a less hindered base. For example, use NaH instead of potassium tert-butoxide if your substrate allows.
High Temperature Higher reaction temperatures generally favor elimination over substitution.[11]Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC to find the optimal balance.[11]

Visualizing Reaction Pathways

The following diagram illustrates the desired SNAr pathway for O-alkylation versus the primary competing side reaction, N-alkylation.

G cluster_reactants Reactants Bromopyrimidine Bromopyrimidine Main_Reaction Desired O-Alkylation (SNAr Pathway) Bromopyrimidine->Main_Reaction Side_Reaction Side Reaction: N-Alkylation Bromopyrimidine->Side_Reaction Ring N acts as nucleophile ROH Alcohol (ROH) Alkoxide Alkoxide (RO⁻) ROH->Alkoxide Deprotonation Base Base Base->Alkoxide Alkoxide->Main_Reaction Attacks C-Br Product Pyrimidine Ether (Desired Product) Main_Reaction->Product Side_Product N-Alkyl Pyrimidine (Side Product) Side_Reaction->Side_Product

Caption: Main vs. Side Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: Is this reaction a true Williamson ether synthesis? A1: Not precisely. The classic Williamson ether synthesis involves an SN2 attack of an alkoxide on an alkyl halide.[6] When using a bromopyrimidine, the substrate is an aryl halide. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate called a Meisenheimer complex.[12] This distinction is crucial because SNAr reactions have different requirements for activation, namely the presence of electron-withdrawing groups on the aromatic ring.[1]

Q2: Which base is the best choice for my reaction? A2: The optimal base depends on the pKa of the alcohol you are using.

  • For aliphatic alcohols: Strong, non-nucleophilic bases like Sodium Hydride (NaH) are ideal.[3] They irreversibly deprotonate the alcohol, and the only byproduct is hydrogen gas, which bubbles out of the reaction.[3]

  • For phenols: Phenols are more acidic, so milder bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often sufficient and can be safer and easier to handle than hydrides.[2]

Q3: How can I favor O-alkylation over N-alkylation? A3: Controlling this regioselectivity is a central challenge.[7] Several factors can be manipulated:

  • Counter-ion: The choice of the alkali metal counter-ion from the base can influence selectivity. Harder cations like Li⁺ may coordinate more strongly with the hard oxygen atom, favoring O-alkylation.

  • Solvent: The solvent can play a role in mediating the reactivity of the ambident nucleophile.[4] It is often a matter of empirical screening to find the optimal solvent for a specific substrate.

  • Alkylating Agent: As mentioned in the troubleshooting guide, using an alkylating agent with a "hard" leaving group (e.g., from a methyl triflate) can favor reaction at the hard oxygen site.[8]

Q4: My reaction is slow. Can I add a catalyst? A4: While the classic Williamson ether synthesis is not typically catalyzed, related reactions for forming aryl ethers can be. If you are struggling with an unactivated bromopyrimidine, a copper-catalyzed Ullmann condensation might be an alternative route to consider, though this involves different reaction conditions.[2] For the SNAr pathway, ensuring the pyrimidine ring is sufficiently electron-deficient is more critical than catalysis.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common issues.

G start Start Experiment analyze_crude Analyze Crude Mixture (NMR, LC-MS) start->analyze_crude check_yield Reaction Complete. Low Yield or Wrong Product? impurity_type Identify Major Impurity check_yield->impurity_type Yes success Problem Solved check_yield->success No analyze_crude->check_yield action_sm Increase Temperature OR Use Stronger Base/Better Solvent impurity_type->action_sm Starting Material action_n_alkyl Change Base Counter-ion (e.g., Na⁺ to Li⁺) OR Screen Solvents (e.g., DMF, DMSO, THF) OR Change Alkylating Agent impurity_type->action_n_alkyl N-Alkylated Isomer action_elim Use Primary Alkyl Halide OR Use Less Hindered Base OR Lower Temperature impurity_type->action_elim Elimination Product sm Starting Material n_alkyl N-Alkylated Product elim Elimination Product action_sm->success action_n_alkyl->success action_elim->success

Caption: A step-by-step troubleshooting decision tree.

Experimental Protocol: General Procedure for O-Alkylation of a Hydroxypyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hydroxypyrimidine (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Halide (e.g., Iodomethane, 1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the hydroxypyrimidine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a septum.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add the NaH portion-wise to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution is observed.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., 50 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromopyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these critical reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges and enhance the efficiency and reproducibility of your experiments.

The electron-deficient nature of the pyrimidine ring, while beneficial for the reactivity of the C-Br bond, also introduces specific challenges that require careful consideration of reaction parameters.[1][2] This guide will walk you through common issues in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common high-level questions encountered when performing Suzuki couplings with 5-bromopyrimidine derivatives.

Q1: Why is my Suzuki coupling reaction with 5-bromopyrimidine resulting in low yields?

A1: Low yields in Suzuki couplings with 5-bromopyrimidine can stem from several factors. The electron-deficient pyrimidine ring can influence catalyst activity and stability.[3] Common causes include suboptimal catalyst-ligand systems, inappropriate base or solvent selection, decomposition of the boronic acid coupling partner, and the presence of oxygen in the reaction mixture.[4][5] Each of these factors can lead to side reactions that consume starting materials or deactivate the catalyst.

Q2: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid. What causes this and how can I prevent it?

A2: Boronic acid homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and Pd(II) species.[4][6] This occurs when two molecules of the boronic acid couple with each other instead of with the 5-bromopyrimidine. To minimize homocoupling, it is crucial to rigorously degas the reaction mixture and solvents to remove dissolved oxygen.[7] Using a Pd(0) precatalyst or ensuring efficient in-situ reduction of a Pd(II) source can also be beneficial.[6]

Q3: My starting 5-bromopyrimidine is being consumed, but I am not forming the desired product. Instead, I see the corresponding protodebrominated pyrimidine. What is happening?

A3: This side reaction is known as protodebromination, where the bromine atom is replaced by a hydrogen atom. This can occur after the oxidative addition step if the palladium complex reacts with a proton source in the reaction mixture, such as water or an alcohol solvent, leading to reductive elimination of the debrominated product.[6] The choice of base and solvent can significantly influence the extent of this side reaction.

Q4: Are there general starting conditions that are recommended for the Suzuki coupling of a 5-bromopyrimidine derivative?

A4: A good starting point for the Suzuki coupling of 5-bromopyrimidine with an arylboronic acid would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos, SPhos).[8][9] A common base choice is K₃PO₄ or K₂CO₃, and a popular solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[10][11] The reaction is typically heated to between 80-100 °C under an inert atmosphere.[1][8]

Troubleshooting Guide

This section provides a more detailed, problem-solution-oriented approach to specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation with Starting Material Recovery

Possible Cause: Inefficient catalyst activation or catalyst deactivation.

  • Explanation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[3][8] Additionally, if a Pd(II) precatalyst is used, its reduction to the active Pd(0) species may be inefficient under the reaction conditions.

  • Solution:

    • Catalyst and Ligand Selection: For electron-deficient heteroaryl halides like 5-bromopyrimidine, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[9][12] These ligands promote the reductive elimination step and can stabilize the palladium catalyst.

    • Use a Precatalyst: Consider using a well-defined Pd(0) precatalyst or a precatalyst system designed for efficient in-situ activation to ensure a sufficient concentration of the active catalyst.

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.[13]

Issue 2: Formation of Protodeboronated Byproduct from the Boronic Acid

Possible Cause: Decomposition of the boronic acid coupling partner.

  • Explanation: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[14][15] This is often catalyzed by the base and accelerated by higher temperatures.[15][16]

  • Solution:

    • Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol esters, or potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[14][16][17] They can act as a slow-release source of the boronic acid under the reaction conditions.[18][19]

    • Optimize the Base: Weaker bases like K₂CO₃ or CsF may be less prone to promoting protodeboronation compared to stronger bases like NaOH or K₃PO₄.[15]

    • Minimize Water Content: While some water is often necessary for the Suzuki coupling, excessive amounts can increase the rate of protodeboronation.[15]

Issue 3: Incomplete Conversion of 5-Bromopyrimidine

Possible Cause: Suboptimal reaction parameters (temperature, concentration, or base).

  • Explanation: The Suzuki-Miyaura coupling is a multi-step catalytic cycle, and each step has its own kinetic requirements.[17] Insufficient thermal energy, incorrect stoichiometry of reagents, or a base that is not optimal for the transmetalation step can lead to a stalled reaction.

  • Solution:

    • Temperature Screen: If the reaction is sluggish, a systematic increase in temperature (e.g., in 10 °C increments) can be beneficial. Microwave irradiation can also be a powerful tool for accelerating the reaction.[20][21]

    • Base Optimization: The base plays a crucial role in activating the boronic acid for transmetalation.[22][23][24] A screen of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can identify the most effective one for your specific substrate combination.

    • Solvent Choice: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle.[25][26][27] Solvents like 1,4-dioxane, THF, toluene, or DMF, often with a small amount of water, are commonly used.[6] A solvent screen may be necessary for particularly challenging couplings.

Issue 4: Difficulty in Product Purification

Possible Cause: Formation of closely eluting byproducts.

  • Explanation: Side products such as homocoupled biaryls or debrominated starting material can have similar polarities to the desired product, making chromatographic separation challenging.

  • Solution:

    • Reaction Optimization: The most effective approach is to optimize the reaction conditions to minimize the formation of byproducts, as discussed in the previous sections.

    • Alternative Purification Techniques: If chromatographic separation is difficult, consider other purification methods such as recrystallization or trituration.

    • Protecting Groups: In complex syntheses, it may be necessary to introduce protecting groups on other functional moieties to prevent side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 5-bromopyrimidine derivative (1.0 equiv.), the boronic acid or its equivalent (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Data Presentation

The following table provides a summary of how different reaction parameters can be varied for optimization.

ParameterVariationExpected Outcome
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/XPhosImproved yield and reaction rate
Ligand PPh₃, XPhos, SPhos, RuPhosEnhanced catalyst stability and activity
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFOptimized transmetalation rate, reduced side reactions
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFImproved solubility and reaction kinetics
Temperature 80 °C, 90 °C, 100 °C, MicrowaveIncreased reaction rate

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst/ligand system optimal? start->check_catalyst change_catalyst Try bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_boronic_acid Is boronic acid decomposition suspected? check_catalyst->check_boronic_acid Yes change_catalyst->check_boronic_acid use_ester Use boronic ester or trifluoroborate check_boronic_acid->use_ester Yes check_conditions Are reaction conditions optimized? check_boronic_acid->check_conditions No use_ester->check_conditions optimize_conditions Screen base, solvent, and temperature check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Synthesis of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in synthetic organic chemistry. As Senior Application Scientists, our goal is to move beyond simple procedural steps and explain the underlying chemical logic to empower you to solve challenges in your own laboratory.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-bromopyrimidine and 4-hydroxybenzyl alcohol.

Problem 1: Low or No Product Yield

Question: I've run the reaction between 2-chloro-5-bromopyrimidine and 4-hydroxybenzyl alcohol using K₂CO₃ in DMF, but my TLC and LC-MS analysis show mostly unreacted starting materials. What's going wrong?

Answer: This is a classic issue in SNAr reactions involving phenols. The root cause is often insufficient deprotonation of the phenolic hydroxyl group, which is the key nucleophile in this reaction.

  • Causality Explained: The pKa of a phenol is typically around 10. While potassium carbonate (K₂CO₃) is a common base, its effectiveness can be limited by factors like particle size, water content, and the reaction solvent. If the phenoxide is not formed in a sufficient concentration, the reaction will not proceed at an appreciable rate. The electron-deficient pyrimidine ring requires a potent nucleophile to attack it effectively.

  • Troubleshooting Steps:

    • Choice of Base is Critical: Consider switching to a stronger base to ensure complete and rapid deprotonation of the 4-hydroxybenzyl alcohol. Sodium hydride (NaH) is an excellent, non-nucleophilic base for this purpose. It irreversibly deprotonates the phenol, driving the reaction forward.

    • Solvent Purity: Ensure your solvent (e.g., DMF, DMSO, or THF) is anhydrous. Any residual water will quench the strong base (especially NaH) and inhibit the formation of the required phenoxide. Using freshly distilled or commercially available anhydrous solvents is recommended.

    • Reaction Temperature: While room temperature might seem sufficient, gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate without promoting significant side product formation. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.

Summary of Recommended Bases:

BaseSolventTemperatureKey Considerations
K₂CO₃DMF, Acetone50-80 °CMild, but can be slow. Ensure it's finely powdered and dry.
Cs₂CO₃DMF, DioxaneRT - 60 °CMore soluble and often more effective than K₂CO₃.
NaH (60% disp. in oil)Anhydrous THF, DMF0 °C to RTHighly effective due to irreversible deprotonation. Handle with care under an inert atmosphere.
KHMDS, NaHMDSAnhydrous THF-78 °C to RTVery strong, non-nucleophilic bases. Excellent for sensitive substrates.
Problem 2: Formation of a Major, Unidentified Side Product

Question: My reaction seems to have worked, but I have a significant side product with the same mass as my desired product. What could this be and how can I prevent it?

Answer: A common but often overlooked side reaction in systems like this is C-alkylation competing with the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich carbon atoms of the aromatic ring (typically ortho to the hydroxyl group).

  • Causality Explained: The balance between O- and C-alkylation is influenced by the solvent, counter-ion, and temperature. Hard cations (like Na⁺ and K⁺) tend to associate more tightly with the "hard" oxygen atom of the phenoxide, promoting O-alkylation. Polar aprotic solvents like DMF and DMSO also favor O-alkylation. However, under certain conditions, the ortho-position of the phenoxide can become nucleophilic enough to attack the pyrimidine ring.

  • Troubleshooting & Prevention Workflow:

    • Confirm the Identity: Use 2D NMR techniques (like HMBC and NOESY) to confirm the connectivity of your product. An HMBC correlation between the pyrimidine protons and the phenyl carbons would differentiate the O-alkylated (ether) product from the C-alkylated isomer.

    • Favor O-Alkylation:

      • Solvent Choice: Use polar aprotic solvents such as DMF or DMSO. These solvents solvate the cation, leaving a "naked" and highly reactive phenoxide oxygen, which favors the desired SNAr reaction.

      • Base/Counter-ion: Using sodium or potassium bases (NaH, K₂CO₃) is generally preferred to promote O-alkylation.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes lead to less selective reactions.

  • Visualizing the Competing Pathways:

    G A Phenoxide Intermediate (Ambident Nucleophile) B O-Alkylation (Desired) This compound A->B  Attack via Oxygen   C C-Alkylation (Side Product) Isomeric Impurity A->C  Attack via ortho-Carbon   D 2-Chloro-5-bromopyrimidine

    Caption: Competing O- vs. C-alkylation pathways for the phenoxide intermediate.

Problem 3: Difficulty in Purifying the Final Product

Question: I've successfully synthesized the product, but I'm struggling to purify it. It streaks on my silica gel column, and I can't seem to get rid of a polar impurity.

Answer: Purification can be challenging due to the molecule's dual nature: a polar benzylic alcohol and a relatively non-polar bromo-pyrimidine aromatic system. The primary impurity is often unreacted 4-hydroxybenzyl alcohol.

  • Causality Explained: 4-hydroxybenzyl alcohol is quite polar and can co-elute or streak with your product, especially if the mobile phase is not optimized. Its structural similarity can make separation by standard silica gel chromatography difficult.

  • Detailed Purification Protocol:

    • Aqueous Workup: After the reaction is complete, a careful aqueous workup is the first line of defense.

      • Quench the reaction mixture carefully with water or saturated NH₄Cl solution.

      • Extract with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

      • Crucial Step: Wash the combined organic layers with a dilute base solution (e.g., 1M NaOH or K₂CO₃ solution). This will deprotonate the unreacted 4-hydroxybenzyl alcohol, converting it to its highly water-soluble phenoxide salt, which will be extracted into the aqueous layer.

      • Follow with a water wash and then a brine wash to remove residual base and water. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.

    • Chromatography Optimization:

      • Solvent System: A gradient elution on silica gel is typically most effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product (e.g., moving towards 1:1 Hexane:EtOAc).

      • TLC Analysis: Before running a column, carefully optimize your solvent system using TLC plates to ensure good separation (a ΔRf of >0.2 is ideal) between your product and any remaining impurities.

  • Purification Workflow Diagram:

    G A Crude Reaction Mixture B Aqueous Workup (EtOAc Extraction) A->B C Organic Layer (Product + Starting Alcohol) B->C D 1M NaOH Wash C->D E Aqueous Layer (Deprotonated Starting Alcohol) D->E Removes Impurity F Washed Organic Layer (Product) D->F G Silica Gel Chromatography F->G H Pure Product G->H

    Caption: Post-reaction workup and purification workflow.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the benzylic alcohol on my starting material, 4-hydroxybenzyl alcohol?

A1: Generally, no. The phenolic hydroxyl group is significantly more acidic (pKa ≈ 10) than the benzylic alcohol (pKa ≈ 16-18). Therefore, a suitable base like K₂CO₃ or NaH will selectively deprotonate the phenol, leaving the benzylic alcohol intact to be carried through the reaction. Protecting the alcohol would add unnecessary steps to your synthesis (protection and deprotection), increasing time and reducing overall yield.

Q2: What is the role of the bromine atom on the pyrimidine ring? Can I use a different halogen?

A2: The bromine atom at the 5-position acts as an electron-withdrawing group via induction, which helps to further activate the pyrimidine ring towards nucleophilic attack at the 2-position. This makes the reaction more efficient. While you could potentially use 2-chloro-5-iodopyrimidine or 2-chloro-5-fluoropyrimidine, the bromo- derivative is common because it provides good reactivity and serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) if further derivatization is desired.

Q3: My final product appears to be degrading upon storage. How can I store it properly?

A3: Benzylic alcohols can be susceptible to air oxidation over time, which may form the corresponding aldehyde, [4-(5-Bromopyrimidin-2-yloxy)phenyl]aldehyde. To ensure long-term stability, store the purified solid product in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20 °C is ideal). Storing it away from light can also prevent photochemical degradation.

Q4: Can I use a phase-transfer catalyst (PTC) for this reaction?

A4: Yes, a PTC like tetrabutylammonium bromide (TBAB) can be very effective, especially if you are using a biphasic system or a base like K₂CO₃ that has low solubility in the organic solvent. The PTC helps to shuttle the phenoxide from the solid surface or an aqueous phase into the organic phase where the reaction occurs, often leading to faster reaction times and milder conditions.

Technical Support Center: Column Chromatography Purification of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the critical purification step of these valuable intermediates. The unique structural features of this molecular scaffold—namely the basic pyrimidine ring and the polar hydroxyl group—often lead to predictable but solvable issues during silica gel column chromatography.

This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to enhance purity, yield, and reproducibility.

Section 1: Understanding the Core Challenges

The primary difficulties in purifying this compound derivatives stem from their bifunctional nature. The nitrogen atoms in the pyrimidine ring are basic and can form strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction is often the root cause of significant peak tailing, poor resolution, and in severe cases, irreversible adsorption of the compound to the stationary phase.[2] Concurrently, the primary alcohol imparts significant polarity, requiring more polar solvent systems for elution, which can complicate the separation from polar impurities.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the column chromatography of this compound class.

Q1: My compound is streaking severely on the TLC plate and the column, resulting in broad peaks and poor separation. What is the cause and solution?

A: This is the most frequently reported issue and is almost always caused by the interaction between the basic pyrimidine nitrogens and the acidic silica gel surface.[1][2] This leads to non-ideal adsorption/desorption kinetics, causing the compound to "drag" across the stationary phase.

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will preferentially interact with the acidic silanol groups, rendering them "invisible" to your basic compound.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your chosen eluent system. This is the standard approach for most amine-containing compounds.[2]

    • Ammonium Hydroxide: For very polar compounds, a solution of 1-2% ammonium hydroxide in methanol, used as the polar component of the mobile phase (e.g., in a Dichloromethane/Methanol system), can be highly effective.[3][4]

  • Use an Alternative Stationary Phase: If base-modification is unsuccessful or if your compound is base-sensitive, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[5]

    • Deactivated Silica Gel: You can prepare this by flushing the packed column with a solvent system containing TEA before loading your compound.[6]

Q2: I'm struggling to find a suitable solvent system. My compound either remains at the baseline (Rf ≈ 0) or shoots up with the solvent front (Rf ≈ 1). How can I systematically find the right eluent?

A: This is a polarity mismatch issue. Your goal is to find a solvent system that provides an Rf value of approximately 0.2-0.4 for your target compound on a TLC plate, as this generally translates well to good separation on a column.[6]

Systematic Approach:

  • Start with a Standard Biphasic System: Begin with a common solvent mixture like Hexanes/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH).[7][8]

  • Test Polarity Extremes: Run two initial TLC plates: one in a low-polarity solvent (e.g., 20% EtOAc/Hexanes) and one in a high-polarity solvent (e.g., 100% EtOAc or 5% MeOH/DCM).[7]

  • Titrate and Optimize:

    • If the compound stays at the baseline in 20% EtOAc, increase the polarity incrementally (e.g., 50% EtOAc, 80% EtOAc, 100% EtOAc).

    • If it is still at the baseline in 100% EtOAc, switch to a more polar system like DCM/MeOH. Start with 2% MeOH/DCM and increase the MeOH percentage gradually.

    • Remember to include your basic modifier (e.g., 1% TEA) in all test systems.

Q3: My product yield after chromatography is consistently low, even though the reaction appears clean by TLC. Could my compound be decomposing on the column?

A: Yes, decomposition on silica gel is a known issue for sensitive compounds.[3] The acidic nature of silica can catalyze the degradation of certain functional groups.

Troubleshooting Steps:

  • Confirm Instability with 2D TLC: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the run, dry the plate completely, turn it 90 degrees, and run it again in the same solvent system. If your compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see new spots below the diagonal.[3]

  • Mitigation Strategies:

    • Deactivate the Silica: As mentioned in Q1, use TEA or another base to neutralize the silica gel.[6]

    • Minimize Contact Time: Run the column slightly faster by applying gentle air pressure ("flash" chromatography). Do not leave the compound on the column for an extended period (e.g., overnight).

    • Use an Alternative Stationary Phase: Florisil or Alumina can be less harsh alternatives.[5]

Q4: How should I load my sample onto the column for the best resolution?

A: Proper sample loading is critical to achieving sharp bands and good separation. The goal is to apply the sample in as concentrated a band as possible at the top of the column.

  • Wet Loading (Recommended for Soluble Compounds): Dissolve your crude product in the minimum possible amount of the initial column solvent or a slightly more polar solvent (like DCM).[9] Carefully pipette this solution directly onto the top surface of the silica gel, allow it to absorb, and then carefully add the mobile phase.

  • Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve your crude product in a volatile solvent (e.g., DCM, Acetone). Add a small amount of silica gel (a few times the weight of your crude material) to this solution. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[6] Carefully layer this powder on top of the packed column. This technique prevents issues with using strong solvents to dissolve the sample, which can ruin the separation.[9]

Section 3: Optimized Protocol for Column Chromatography

This protocol assumes a standard purification of ~1 gram of crude material on silica gel.

Step 1: TLC Analysis and Solvent System Selection

  • Prepare a stock solution of your chosen eluent (e.g., 50% EtOAc/Hexanes) containing 1% TEA.

  • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate in the prepared eluent.

  • Visualize the plate under a UV lamp (254 nm).

  • Adjust the solvent polarity until the desired product has an Rf of ~0.3.

Step 2: Column Packing (Slurry Method)

  • Select a glass column of appropriate size (for 1g of compound, a 40-50g silica load is typical).

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • With the column stopcock closed, pour the slurry into the column.

  • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the silica bed.

Step 3: Sample Loading

  • Choose either the Wet or Dry loading method as described in Q4.

  • After loading the sample, add a thin (0.5 cm) layer of sand on top to prevent the silica bed from being disturbed.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure (using a bellows or regulated air line) to achieve a steady flow rate (e.g., ~2 inches/minute).

  • Begin collecting fractions. Monitor the elution process by taking TLC spots from the fractions.

  • If separation is difficult, consider using a step-gradient elution, where you incrementally increase the percentage of the polar solvent after the initial impurities have eluted.[6]

Step 5: Product Isolation

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Data Tables & Workflow Diagrams

Table 1: Suggested Starting Solvent Systems
Compound CharacteristicsSuggested Starting Solvent SystemModifierTarget Rf
Moderately Polar Derivative30-50% Ethyl Acetate / Hexanes1% Triethylamine0.2 - 0.4
Polar Derivative80-100% Ethyl Acetate / Hexanes1% Triethylamine0.2 - 0.4
Very Polar Derivative2-5% Methanol / Dichloromethane1% Triethylamine0.2 - 0.4
Highly Polar/Basic Derivative5-10% (2% NH4OH in MeOH) / DCMNone (already included)0.2 - 0.4

Diagrams

Caption: Troubleshooting workflow for common column chromatography issues.

Caption: Decision tree for the purification workflow.

References

Improving yield in the synthesis of macitentan from [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Macitentan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our focus is on improving the yield and purity of Macitentan, particularly concerning the critical coupling step involving key pyrimidine intermediates.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols to enhance your synthetic outcomes.

Question 1: My final coupling reaction to synthesize Macitentan is showing very low yield. What are the primary causes and how can I fix it?

Answer:

Low yield in the final Williamson ether synthesis step—coupling the sulfamide intermediate (A) with the ethanol side-chain (B) —is a frequent challenge. The primary causes typically fall into three categories: suboptimal reaction conditions, reagent degradation, or competing side reactions.

1. Suboptimal Reaction Conditions:

  • Causality: The efficiency of this SNAr (Nucleophilic Aromatic Substitution) reaction is highly dependent on the choice of base and solvent, as well as the reaction temperature. The base must be strong enough to deprotonate the alcohol of intermediate (B) to form a potent nucleophile, but not so strong that it promotes degradation. The solvent must facilitate the reaction by dissolving the reactants and stabilizing the transition state.

  • Troubleshooting Protocol:

    • Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃) and seeing low conversion, consider switching to a stronger base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective alternatives.[1][2] NaH, for example, irreversibly deprotonates the alcohol, driving the reaction forward.[2]

    • Solvent Optimization: The choice of solvent is critical. While various aprotic solvents can be used, Tetrahydrofuran (THF) is a commonly reported and effective choice.[1][2] Other solvents like acetonitrile have also been shown to produce high yields in related steps.[1] If solubility is an issue, a co-solvent like N,N-Dimethylformamide (DMF) can be added, though this may complicate downstream purification.[2]

    • Temperature Control: These reactions often require heating. A temperature range of 50-65°C is a good starting point.[1] Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. Excessively high temperatures can lead to the formation of degradation impurities.[]

2. Competing Side Reactions:

  • Causality: One of the most common side reactions is the formation of a bis-substituted byproduct, where two molecules of the sulfamide intermediate (A) react with one molecule of a related di-chloro precursor.

  • Troubleshooting Protocol:

    • Control Stoichiometry: The formation of certain byproducts can be eliminated by carefully controlling the molar ratio of the reactants.[1] A slight excess (e.g., 1.1 to 1.2 equivalents) of the ethanol side-chain (B) can help ensure the complete consumption of the more valuable sulfamide intermediate (A) .

    • Order of Addition: Add the deprotonated alcohol solution slowly to the solution containing the chloro-pyrimidine intermediate. This maintains a low concentration of the nucleophile and can suppress certain side reactions. A patent describes the slow addition of a THF solution containing the reactants to a THF solution containing the base.[4]

Below is a workflow to guide your troubleshooting process for low yield issues.

G start Low Yield Observed check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_purity Analyze Starting Material Purity (HPLC, NMR) start->check_purity base_issue Is Base Strong Enough? (e.g., using K₂CO₃) check_conditions->base_issue impurity_found Impurities Detected? check_purity->impurity_found solvent_issue Is Solvent Optimal? (Solubility, Polarity) base_issue->solvent_issue Yes stronger_base Action: Switch to Stronger Base (NaH, KOtBu) base_issue->stronger_base No temp_issue Is Temperature Correct? (50-65°C) solvent_issue->temp_issue Yes optimize_solvent Action: Test Alternative Solvents (THF, Acetonitrile) solvent_issue->optimize_solvent No adjust_temp Action: Optimize Temperature & Monitor Progress temp_issue->adjust_temp No end_node Re-run Experiment with Optimized Protocol temp_issue->end_node Yes stronger_base->end_node optimize_solvent->end_node adjust_temp->end_node impurity_found->end_node No purify_sm Action: Purify Starting Materials (Recrystallization, Chromatography) impurity_found->purify_sm Yes purify_sm->end_node

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is contaminated with several impurities. How can I identify and minimize them?

Answer:

Impurity generation is a critical issue affecting both yield and the final product's quality. Macitentan impurities can be broadly categorized as process-related or degradation-related.[]

  • Process-Related Impurities: These arise from the synthetic route itself, including unreacted starting materials, intermediates, or byproducts from side reactions.[]

  • Degradation Products (DPs): Macitentan is susceptible to degradation under various stress conditions. Studies show it is particularly sensitive to hydrolysis in acidic and alkaline conditions, as well as to thermal stress and oxidation.[][5] Photolytic cleavage of the bromine-pyrimidine bond can also occur.[]

Minimization and Purification Strategy:

  • In-Process Controls:

    • Inert Atmosphere: For reactions using sensitive reagents like NaH or to prevent oxidation, maintain a nitrogen or argon atmosphere throughout the process.[1]

    • Temperature Management: Avoid excessive temperatures during the reaction and workup to prevent thermal degradation.[]

    • pH Control: During the aqueous workup, carefully adjust the pH. Acidic conditions can cause significant degradation, particularly hydrolysis leading to the cleavage of the propylsulfamide or bromopyrimidine groups.[] A patent describes adjusting the pH to 6.5 with HCl after quenching the reaction with water.[1]

  • Purification Protocol - Recrystallization: Recrystallization is the most effective method for purifying the final crude Macitentan. The key is to select a solvent or solvent system in which Macitentan has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain in the solution.[]

    • Recommended Solvents: Methanol, ethyl acetate, and mixtures of ethyl acetate/hexane or ethyl acetate/methanol have been reported to be effective.[1][6]

    • Step-by-Step Protocol (Example):

      • Under light-protected conditions, dissolve the crude Macitentan product in a minimal amount of a suitable boiling solvent (e.g., methanol or ethyl acetate).[1][6] The ratio can be approximately 1g of crude product to 5-25 mL of solvent.

      • (Optional) Add a small amount of activated carbon to the hot solution to decolorize it, and stir for 5-15 minutes.

      • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

      • Allow the filtrate to cool slowly. A typical procedure involves cooling to 45-55°C and stirring for 1-2 hours to initiate crystallization, followed by further cooling to 20-30°C and stirring for another 1-2 hours to maximize crystal formation.[6]

      • Collect the purified crystals by filtration, wash with a small amount of chilled solvent, and dry under vacuum at 50-60°C.[7]

Frequently Asked Questions (FAQs)

What is the overall synthetic scheme for Macitentan?

The synthesis of Macitentan generally involves the preparation of two key intermediates, which are then coupled together. A common and efficient route is depicted below.

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis cluster_2 Final Coupling Step A1 5-(4-bromophenyl)-4,6- dichloropyrimidine A3 Intermediate A {N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl] -N'-propylsulfamide} A1->A3 A2 N-propylsulfamide A2->A3 Macitentan Macitentan A3->Macitentan label_edge + Base (e.g., NaH) + Solvent (e.g., THF) B1 5-bromo-2-chloropyrimidine B3 Intermediate B {2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol} B1->B3 B2 Ethylene Glycol B2->B3 B3->Macitentan label_edge->Macitentan

Caption: General synthetic workflow for Macitentan.

What are the optimal conditions for the final coupling reaction?

While conditions must be optimized for your specific lab setup, published literature suggests a robust starting point. The table below summarizes effective conditions reported in a high-yield synthesis.[1]

ParameterRecommended ConditionRationale / Comment
Solvent Tetrahydrofuran (THF)Good solubility for reactants and intermediates.[1] Acetonitrile and toluene were also tested but THF proved highly efficient.
Base Potassium Carbonate (K₂CO₃)A moderately strong base sufficient for this specific transformation, offering easier handling than NaH.[1]
Temperature 65 °CProvides sufficient energy to overcome the activation barrier without causing significant degradation.[1]
Reaction Time 8 hoursReaction should be monitored by HPLC or TLC to confirm completion.[1]
Atmosphere NitrogenPrevents potential oxidative side reactions.[1]
How can I monitor the reaction progress and product purity effectively?

High-Performance Liquid Chromatography (HPLC) is the standard method for both monitoring reaction progress and assessing the purity of the final product.

  • Methodology: A reversed-phase HPLC method is typically used. A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile) can effectively separate Macitentan from its starting materials and impurities.[][5][8]

  • Detection: UV detection at a wavelength of approximately 266-280 nm is suitable for Macitentan and its related compounds.[][8]

  • Validation: For quantitative analysis, the HPLC method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness.[5] Forced degradation studies are also performed to ensure the method is stability-indicating.[5]

References

Identification and removal of impurities in [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and purity of your final product.

I. Synthesis Overview and Key Challenges

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyrimidine ring by the alkoxide formed from 4-hydroxybenzyl alcohol. While seemingly straightforward, this synthesis is prone to several side reactions that can lead to a variety of impurities, impacting yield and purity.

This guide will address the identification of these impurities and provide robust protocols for their removal.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and work-up of this compound.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • After work-up and initial purification, the isolated mass of this compound is significantly lower than the theoretical yield.

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot/peak corresponding to the desired compound.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Deprotonation The Williamson ether synthesis requires the formation of an alkoxide from 4-hydroxybenzyl alcohol. If the base is not strong enough or used in insufficient quantity, the starting alcohol will remain, leading to low conversion.Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
Competing E2 Elimination Although less likely with an aromatic halide, harsh reaction conditions (e.g., high temperatures) can promote elimination side reactions.[1][2]Maintain a moderate reaction temperature. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after the starting materials are consumed.
Side Reactions of Starting Materials 4-Hydroxybenzyl alcohol can undergo self-condensation or oxidation under certain conditions.[3]Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the base is added to the alcohol before the addition of 5-bromopyrimidine to minimize self-condensation.
Hydrolysis of 5-Bromopyrimidine If there is residual water in the reaction solvent, 5-bromopyrimidine can hydrolyze, especially in the presence of a base.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Problem 2: Presence of Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)

Symptoms:

  • Your HPLC chromatogram shows multiple peaks in addition to your product peak.

  • Mass spectrometry (MS) data indicates the presence of species with molecular weights corresponding to starting materials, byproducts, or dimers.

  • The ¹H NMR spectrum of the purified product shows unexpected signals.

Potential Impurities and Their Identification:

Impurity Origin Identification Signature
4-Hydroxybenzyl alcohol Unreacted starting material.MS (m/z): ~124. ¹H NMR: Characteristic benzylic CH₂ and phenolic OH signals.[4]
5-Bromopyrimidine Unreacted starting material.MS (m/z): ~159/161 (bromine isotope pattern). ¹H NMR: Distinct pyrimidine proton signals.[5]
Bis(4-bromophenyl) ether Dimerization of 5-bromopyrimidine under certain conditions.MS (m/z): Higher molecular weight corresponding to the dimer.
4-Iodobenzaldehyde / 4-Iodobenzoic acid Oxidation of the benzylic alcohol in 4-hydroxybenzyl alcohol.[3]IR: Carbonyl stretch. ¹H NMR: Aldehyde proton (~9-10 ppm) or carboxylic acid proton (>10 ppm).[3]
C-Alkylated Byproduct Alkylation at the aromatic ring of 4-hydroxybenzyl alcohol instead of the phenolic oxygen.[2]MS (m/z): Same as the desired product. ¹H NMR: Different aromatic substitution pattern and absence of the ether linkage signal.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Williamson ether synthesis?

A1: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the nucleophilic oxygen more reactive.[1] They also tend to favor O-alkylation over C-alkylation.[6]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system that provides good separation between the starting materials and the product (e.g., a mixture of hexane and ethyl acetate). The product, being more polar than 5-bromopyrimidine but less polar than 4-hydroxybenzyl alcohol, should have an intermediate Rf value. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[7]

Q3: My product appears to be an oil and won't crystallize. What should I do?

A3: "Oiling out" can occur if the impurity level is high or if the chosen recrystallization solvent is not ideal.[8] If recrystallization fails, column chromatography is the recommended next step for purification.[9][10]

Q4: What are the best methods for purifying the crude product?

A4: A two-step purification process is often most effective:

  • Aqueous Work-up: After the reaction is complete, quenching with water and extracting with an organic solvent will remove inorganic salts and highly polar impurities.

  • Recrystallization or Column Chromatography:

    • Recrystallization: This is an efficient method for removing small amounts of impurities if a suitable solvent or solvent system can be found.[8][9] Toluene or mixtures of ethyl acetate and hexane are good starting points to try.[11]

    • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography provides excellent separation based on polarity.[12][13]

IV. Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[8][14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Pass the mobile phase (eluent) through the column under positive pressure. Start with a less polar solvent system and gradually increase the polarity to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualizing the Process

Synthesis and Potential Side Reactions

G cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities SM1 4-Hydroxybenzyl alcohol Base Base (e.g., NaH) SM1->Base Product This compound SM1->Product SNAr Reaction Imp1 Unreacted Starting Materials SM1->Imp1 Imp2 Oxidation Products (Aldehyde, Carboxylic Acid) SM1->Imp2 Imp3 Self-Condensation Product SM1->Imp3 Imp4 C-Alkylation Byproduct SM1->Imp4 SM2 5-Bromopyrimidine SM2->Product SNAr Reaction SM2->Imp1 SM2->Imp4

Caption: Synthesis pathway and potential impurity formation.

Troubleshooting Workflow

G Start Crude Product Analysis (TLC, HPLC, LC-MS) CheckPurity Is Purity >95%? Start->CheckPurity LowYield Is Yield Low? CheckPurity->LowYield Yes Purify Purification Required CheckPurity->Purify No Optimize Optimize Reaction Conditions (Base, Temp, Solvent) LowYield->Optimize Yes End Pure Product Obtained LowYield->End No Recrystallize Attempt Recrystallization Purify->Recrystallize Recrystallize->CheckPurity Re-analyze Column Perform Column Chromatography Recrystallize->Column Fails Column->CheckPurity Re-analyze Optimize->Start Re-run Reaction

Caption: A logical workflow for troubleshooting synthesis issues.

VI. References

  • Vertex AI Search. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? - Blog.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).

  • Applications of Chromatography in the Pharmaceutical Industry. (2025, September 28).

  • Williamson Ether Synthesis - ChemTalk. (n.d.).

  • Bringing preparative chromatography into the spotlight - Manufacturing Chemist. (2019, January 2).

  • Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com. (n.d.).

  • Recrystallization. (n.d.).

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

  • Williamson ether synthesis - Wikipedia. (n.d.).

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012, August 3).

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012, August 3).

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).

  • Write down the limitation(s) of the 'Williamson Ether Synthesis'? - Homework.Study.com. (n.d.).

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.).

  • Showing metabocard for 4-Hydroxybenzyl alcohol (HMDB0011724) - Human Metabolome Database. (2009, March 2).

  • 5 - SAFETY DATA SHEET. (2016, December 2).

  • Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis - Benchchem. (n.d.).

  • US3030428A - Hydroxybenzyl alcohol production - Google Patents. (n.d.).

  • Recrystallization. (n.d.).

  • A Comparative Guide to the Detection and Quantification of Alkyl Bromides - Benchchem. (n.d.).

  • Identity determination and purity testing - ChemCon GmbH. (n.d.).

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8).

  • This compound, min 95%, 1 gram. (n.d.).

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed Central. (n.d.).

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

  • 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem. (n.d.).

  • 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem. (n.d.).

  • Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - NIH. (2024, December 6).

  • identifying and characterizing unexpected byproducts in 4-iodobenzyl alcohol reactions - Benchchem. (n.d.).

  • Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2' - PubMed. (n.d.).

  • III Analytical Methods. (n.d.).

  • 5-Bromopyrimidine 97 4595-59-9 - Sigma-Aldrich. (n.d.).

  • This compound - CAS:1189734-03-9 - Sunway Pharm Ltd. (n.d.).

  • This compound - BioOrganics. (n.d.).

  • 5-Bromopyrimidine(4595-59-9) - ChemicalBook. (n.d.).

  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. (n.d.).

  • 1189734-03-9 | (4-(5-Bromopyrimidin-2-yloxy)phenyl)methanol | Boroncore. (n.d.).

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (n.d.).(phenyl)methyl)malononitrile - MDPI. (n.d.).

References

Stability of the pyrimidine ether bond under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of the pyrimidine ether bond under various experimental conditions. Understanding the nuances of this bond's reactivity is critical for the successful design and execution of synthetic routes and for ensuring the integrity of pyrimidine-containing molecules.

I. Frequently Asked Questions (FAQs): The Fundamentals of Pyrimidine Ether Bond Stability

This section addresses common questions about the stability of the pyrimidine ether bond, providing a foundational understanding for troubleshooting more complex experimental issues.

Q1: What is the general stability of a pyrimidine ether bond under acidic and basic conditions?

A1: Generally, ether bonds are known for their high chemical stability and are unreactive to many reagents, including halogens, dilute acids, bases, and nucleophiles.[1] This makes them excellent choices as protecting groups in organic synthesis.[2][3] However, the ether bond in pyrimidine-containing molecules can be susceptible to cleavage under specific acidic or basic conditions. The pyrimidine ring itself is electron-deficient, which can influence the reactivity of substituents, including ether linkages.[4][5] The stability is highly dependent on factors such as the specific substituents on the pyrimidine ring, the nature of the ether's alkyl or aryl group, pH, temperature, and the strength of the acid or base used.[6]

Q2: What factors influence the rate of pyrimidine ether bond cleavage?

A2: Several factors can significantly impact the stability of a pyrimidine ether bond:

  • pH: Both strongly acidic and strongly basic conditions can promote cleavage. The pyrimidine ring's susceptibility to hydrolysis varies greatly with pH, depending on the ring's substituents.[6]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the cleavage of ether bonds. Many pyrimidine derivatives are thermally labile.[6]

  • Substituents on the Pyrimidine Ring: Electron-withdrawing or electron-donating groups on the pyrimidine ring can alter the electron density of the ether oxygen, affecting its susceptibility to protonation or nucleophilic attack. The positions of these substituents (2-, 4-, 5-, or 6-position) are also critical, as the 2-, 4-, and 6-positions are more electron-deficient.[4]

  • Structure of the Ether Group: The nature of the alkyl or aryl group attached to the ether oxygen plays a crucial role. Tertiary, benzylic, or allylic ethers are more prone to cleavage via an SN1 mechanism due to the formation of stable carbocation intermediates.[1][7] Primary and secondary ethers are more likely to undergo cleavage through an SN2 pathway.[1][8]

  • Nature of the Acid or Base: Strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are particularly effective at cleaving ethers, while hydrochloric acid (HCl) is less so.[1][8] Strong bases, such as organolithium compounds, can also induce cleavage.[9]

Q3: What are the general mechanisms for pyrimidine ether bond cleavage in acidic and basic media?

A3:

  • Acidic Cleavage: This is the most common method for ether cleavage and proceeds via a nucleophilic substitution reaction.[9][10] The first step is the protonation of the ether oxygen by a strong acid, which creates a good leaving group (an alcohol).[2] Following protonation, the reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether.[2][8]

    • SN1 Mechanism: Occurs with ethers that can form a stable carbocation, such as tertiary, benzylic, or allylic ethers.[1]

    • SN2 Mechanism: Predominates for ethers with primary or methyl groups, where a halide ion directly attacks the less sterically hindered carbon.[8]

  • Basic Cleavage: Cleavage of ethers under basic conditions is less common and typically requires very strong bases, like organolithium reagents.[9][10] The mechanism often involves deprotonation at the α-position to the ether oxygen, followed by decomposition into an alkene and an alkoxide.[9] For pyrimidine ethers, the electron-deficient nature of the ring might make the ether linkage more susceptible to nucleophilic attack by a strong base, though this is highly substrate-dependent.

II. Troubleshooting Guides for Common Experimental Issues

This section provides practical advice for addressing specific problems you may encounter during your experiments involving pyrimidine ethers.

Issue 1: My pyrimidine ether is cleaving during an acidic workup. How can I prevent this?

Scenario: You have successfully completed a reaction and are now performing an aqueous acidic workup to neutralize the reaction mixture or extract your product. During this process, you observe the formation of the corresponding pyrimidine alcohol, indicating cleavage of your ether bond.

Root Cause Analysis:

The combination of a strong acid and elevated temperatures during the workup is likely causing the cleavage. Even if the acid is dilute, prolonged exposure or localized heating (e.g., during solvent evaporation) can be sufficient to promote hydrolysis.[6]

Troubleshooting Workflow:

G start Problem: Pyrimidine ether cleavage during acidic workup q1 Can you use a milder acid or a buffered solution? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Solution: Use a saturated solution of NH4Cl or a dilute solution of a weaker acid (e.g., acetic acid). a1_yes->sol1 q2 Is it possible to lower the temperature of the workup? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Solution: Perform the extraction and washing steps in an ice bath. a2_yes->sol2 q3 Can the workup time be minimized? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Solution: Work efficiently and avoid letting the acidic aqueous layer sit with your product for extended periods. a3_yes->sol3 sol4 Consider alternative purification methods that avoid acidic workups, such as neutral silica gel chromatography. a3_no->sol4

Caption: Decision workflow for preventing pyrimidine ether cleavage during acidic workup.

Detailed Protocols:

Protocol 1: Mild Acidic Workup

  • Instead of using strong acids like HCl or H₂SO₄, wash your organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic environment (pH ~4.5-6.0) sufficient to neutralize many basic reagents without causing significant ether cleavage.

  • Alternatively, use a dilute solution of a weak organic acid, such as 1% acetic acid in water.

  • Perform all washing and extraction steps at a reduced temperature (0-5 °C) by using an ice bath.

  • Minimize the contact time between the organic and acidic aqueous layers.

  • Promptly dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure at a low temperature.

Protocol 2: Neutral Silica Gel Chromatography

If your compound is sensitive to even mild acids, consider a non-acidic workup followed by purification using neutralized silica gel.

  • Neutralization of Silica Gel:

    • Prepare a slurry of silica gel in a 1% solution of triethylamine (TEA) in a non-polar solvent like petroleum ether.[6]

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.[6]

    • Dry the neutralized silica gel under a high vacuum overnight to remove any residual solvent and amine.[6]

  • Chromatography:

    • Pack a column with the neutralized silica gel.

    • Proceed with your standard column chromatography protocol.[6]

Issue 2: I am observing unexpected side products under basic conditions. What could be the cause?

Scenario: You are running a reaction under basic conditions (e.g., using NaOH, KOH, or an alkoxide) and notice the formation of unexpected byproducts. You suspect that your pyrimidine ether might be unstable.

Root Cause Analysis:

While less common than acidic cleavage, strong bases can react with pyrimidine ethers. The electron-deficient nature of the pyrimidine ring can facilitate nucleophilic aromatic substitution (SNAr) if the ether is attached to an activated position (e.g., 2-, 4-, or 6-position) and there is a suitable leaving group. Alternatively, a very strong base could deprotonate a position on the alkyl part of the ether, leading to elimination or rearrangement reactions.

Troubleshooting and Mitigation Strategies:
Potential Cause Explanation Recommended Action
Nucleophilic Aromatic Substitution (SNAr) The hydroxide or alkoxide base acts as a nucleophile, attacking an electron-deficient carbon of the pyrimidine ring and displacing the ether as a leaving group. This is more likely if the ring has additional activating electron-withdrawing groups.Use a weaker, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or a hindered organic base like DBU or DIPEA).
Elimination Reaction If the ether is, for example, an ethoxy group, a strong base could promote an E2 elimination to form ethylene and the corresponding pyrimidine alcohol.Use a milder base and/or lower the reaction temperature.
Ring Cleavage In some cases, strong bases can lead to the cleavage of the pyrimidine ring itself, a reaction known as a Dimroth rearrangement, especially with certain substitution patterns.[4]Carefully evaluate the reaction conditions and consider if a different synthetic strategy is necessary.
Experimental Protocol: Switching to Milder Basic Conditions
  • Reagent Selection: Instead of strong bases like NaOH or NaH, opt for milder inorganic bases such as K₂CO₃ or Cs₂CO₃. For reactions requiring an organic base, consider using a non-nucleophilic, sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIPEA).

  • Solvent Choice: The choice of solvent can influence the basicity of the reagent. For example, using a less polar solvent may reduce the reactivity of the base.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to check for the formation of byproducts.

Issue 3: I need to intentionally cleave a pyrimidine ether protecting group. What are the best conditions?

Scenario: You have used a pyrimidine ether as a protecting group and now need to deprotect it to reveal the alcohol or phenol.

Method Selection Guide:

The optimal conditions for cleavage depend on the nature of the ether and the overall sensitivity of your molecule.

Ether Type Recommended Reagents Mechanism Key Considerations
Primary/Secondary Alkyl Ethers HI or HBr (often in excess and with heat)[1][2][8]SN2Requires harsh conditions. HI is more reactive than HBr.[8] The alcohol formed may be further converted to an alkyl halide if excess acid is used.[8]
Tertiary Alkyl Ethers (e.g., t-butyl) Trifluoroacetic acid (TFA) at 0 °C to room temperature[1]SN1 or E1Much milder conditions than for primary/secondary ethers. The t-butyl group is a common protecting group for this reason.[3]
Aryl Methyl Ethers BBr₃ in CH₂Cl₂[2][3]Lewis acid-catalyzed cleavageVery effective for demethylating aryl ethers. The reaction is typically run at low temperatures.
Benzyl Ethers (Bn) Hydrogenolysis (H₂, Pd/C)[11]Catalytic HydrogenationMild conditions that are orthogonal to many other protecting groups.

Mechanism of Acid-Catalyzed Ether Cleavage:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack R-O-R' Pyrimidine Ether R-O(H+)-R' Protonated Ether (Oxonium Ion) R-O-R'->R-O(H+)-R' R-O-R'->R-O(H+)-R' + H+ R-X + R'-OH Products (Alkyl Halide + Alcohol) R-O(H+)-R'->R-X + R'-OH (SN1 or SN2) R-O(H+)-R' + X- R-O(H+)-R' + X- R-O(H+)-R' + X-->R-X + R'-OH

Caption: General mechanism for acid-catalyzed pyrimidine ether cleavage.

Detailed Protocol: Cleavage of a tert-Butyl Pyrimidine Ether with TFA
  • Dissolve the tert-butyl pyrimidine ether in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v in DCM).

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess TFA by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected pyrimidine alcohol.

III. References

  • Ether cleavage. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cleavage of Ethers. (n.d.). Jack Westin. Retrieved January 4, 2026, from --INVALID-LINK--

  • THE CLEAVAGE OF ETHERS. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--

  • 18.3 Reactions of Ethers: Acidic Cleavage. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved January 4, 2026, from --INVALID-LINK--

  • Pyrimidine. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Protecting group. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved January 4, 2026, from --INVALID-LINK--

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved January 4, 2026, from --INVALID-LINK--

  • Reactions of Ethers: Acidic Cleavage. (n.d.). Fiveable. Retrieved January 4, 2026, from --INVALID-LINK--

  • 10. Pyrimidines. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol in synthetic applications. This guide is designed to provide in-depth, practical advice on catalyst selection, reaction optimization, and troubleshooting for various palladium-catalyzed cross-coupling reactions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure efficient and reproducible outcomes in your drug discovery and development projects.

Understanding Your Substrate: Key Reactivity Considerations

This compound is a versatile building block featuring two key reactive sites for cross-coupling: the C(sp²)-Br bond on the electron-deficient pyrimidine ring and a benzylic alcohol on the phenyl moiety.

  • The 5-Bromopyrimidine Moiety: The C-Br bond at the 5-position of the pyrimidine ring is the primary site for oxidative addition to a Pd(0) catalyst. The electron-deficient nature of the pyrimidine ring generally facilitates this step. However, the nitrogen atoms in the ring can also coordinate to the palladium center, which can sometimes lead to catalyst inhibition or deactivation, making ligand choice particularly important.[1][2]

  • The Benzylic Alcohol Moiety: A frequent concern for researchers is the potential interference of the free hydroxyl (-OH) group. Generally, modern palladium catalyst systems exhibit excellent functional group tolerance, and protection of the benzylic alcohol is often not required.[3][4] However, under specific conditions, particularly with certain ligands or bases, the alcohol could engage in side reactions or modulate catalyst activity. This guide will address how to manage this feature.

Frequently Asked Questions (FAQs) by Reaction Type

This section provides starting points for catalyst and condition selection for the most common cross-coupling reactions.

Q1: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds with boronic acids or their esters.[5][6] For the 5-bromopyrimidine core, a catalyst system known for its efficacy with electron-deficient heteroaryl halides is recommended.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key Considerations
Pd Catalyst Pd(dppf)Cl₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(dppf)Cl₂ is an air-stable, reliable choice for many heteroaryl couplings.[7] Pd₂(dba)₃ is a Pd(0) source that requires an external ligand.
Ligand dppf (if using Pd₂(dba)₃, 2-4 mol%) or Buchwald ligands like XPhos or SPhos (2-4 mol%)dppf provides a good balance of electron-richness and steric bulk. XPhos or SPhos are highly active, bulky, electron-rich phosphine ligands excellent for challenging couplings, including those with heteroaryl chlorides and bromides.[1]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Aqueous K₂CO₃ is a standard, effective base. For sensitive substrates where ester hydrolysis could be a concern (not the primary issue here, but good practice), a milder base like KF or a non-aqueous base like K₃PO₄ can be beneficial.[8]
Solvent 1,4-Dioxane/H₂O (4:1), DME, or Toluene/H₂OA polar aprotic solvent is generally required to dissolve the organometallic species and the base. The presence of water is often crucial for activating the boronic acid.[1]
Temperature 80-100 °CSufficient temperature is needed to drive the reaction to completion. A temperature screen is always recommended for optimization.
Q2: I need to perform a Buchwald-Hartwig amination. Which catalyst system should I choose?

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[9] Success is highly dependent on the careful selection of the catalyst, ligand, and base to promote the desired C-N bond formation while avoiding side reactions.[10]

Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Key Considerations
Pd Precatalyst G3 or G4 Buchwald Palladacycles (e.g., XPhos Pd G3) (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)Buchwald precatalysts are highly active, air-stable, and form the active Pd(0) species reliably. They are often the best choice for challenging aminations.[11]
Ligand XPhos, RuPhos, or BrettPhos (if using Pd₂(dba)₃, 1.2-1.5:1 L:Pd ratio)These bulky, electron-rich biarylphosphine ligands are designed to accelerate both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[9]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2 equivalents)A strong, non-nucleophilic base is required. NaOt-Bu is very common, but for substrates with base-sensitive groups, K₃PO₄ or Cs₂CO₃ can be superior.
Solvent Toluene, 1,4-Dioxane, or CPME (Cyclopentyl methyl ether)Anhydrous, degassed aprotic solvents are essential for optimal results and to prevent catalyst deactivation.[10]
Temperature 90-110 °CThe reaction temperature should be optimized for each substrate combination.
Q3: What conditions are suitable for a Sonogashira coupling with a terminal alkyne?

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds and is typically co-catalyzed by palladium and copper(I).[12][13]

Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationRationale & Key Considerations
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (1-3 mol%)These are the classic, reliable palladium sources for Sonogashira couplings.
Co-catalyst CuI (Copper(I) Iodide) (3-10 mol%)The copper co-catalyst is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents)An amine base is required to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. It can often be used as the solvent or co-solvent.
Solvent DMF, THF, or neat amine baseA polar aprotic solvent is generally used. Ensure all solvents are anhydrous and degassed.[10]
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed efficiently at or slightly above room temperature.
Q4: Can I perform other cross-coupling reactions like Heck, Stille, or Negishi?

Yes, these reactions are also viable for functionalizing the 5-bromopyrimidine position.

  • Heck Reaction: Couples the substrate with an alkene. Standard conditions involve a palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) and a hindered amine base like Et₃N or DBU.[14][15][16]

  • Stille Reaction: Couples with an organostannane reagent. Pd(PPh₃)₄ is a very common and effective catalyst for this transformation.[17][18] The primary drawback is the toxicity of tin reagents.

  • Negishi Reaction: Couples with an organozinc reagent. This reaction is known for its high functional group tolerance. Catalysts like Pd(dppf)Cl₂ or systems generated from Pd₂(dba)₃ and phosphine ligands are effective.

Troubleshooting Guide & Optimization Strategies

This section addresses the most common issues encountered during cross-coupling experiments with this compound.

Problem 1: Low or No Product Yield

Q: My reaction is not working, or the yield is very low. What are the most common causes?

This is a frequent issue that can stem from several sources. A systematic approach is key to diagnosis.

Troubleshooting_Yield Start Low / No Yield Observed Q_Inert Is the inert atmosphere rigorously maintained? Start->Q_Inert A_Inert_No Re-evaluate setup: - Use Schlenk techniques. - Thoroughly degas all solvents  and reagents. Q_Inert->A_Inert_No No Q_Reagents Are reagents and solvents pure and anhydrous? Q_Inert->Q_Reagents Yes A_Inert_No->Q_Reagents Success Problem Solved A_Inert_No->Success Re-run A_Reagents_No Use fresh, high-purity reagents. Use anhydrous, sealed solvents. Dry base if necessary. Q_Reagents->A_Reagents_No No Q_Catalyst Is the catalyst system active? Q_Reagents->Q_Catalyst Yes A_Reagents_No->Q_Catalyst A_Reagents_No->Success Re-run A_Catalyst_No Switch to a more robust precatalyst (e.g., Buchwald G3/G4). Increase catalyst/ligand loading. Q_Catalyst->A_Catalyst_No No Q_Temp Is the temperature optimal? Q_Catalyst->Q_Temp Yes A_Catalyst_No->Q_Temp A_Catalyst_No->Success Re-run A_Temp_No Perform a temperature screen (e.g., 80°C, 100°C, 120°C). Consider microwave irradiation. Q_Temp->A_Temp_No No Q_Temp->Success Yes A_Temp_No->Success Re-run

Caption: Troubleshooting workflow for low reaction yield.

  • Catalyst Deactivation: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[11] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents have been properly degassed.[1] Using air-stable precatalysts like Pd(dppf)Cl₂ or Buchwald palladacycles can improve reproducibility.[7][11]

  • Reagent Quality: The purity of all reagents is critical. Boronic acids can degrade over time, leading to lower yields in Suzuki couplings. Ensure your coupling partner is pure. Solvents must be anhydrous, as water can interfere with many steps of the catalytic cycle, especially with strong bases like NaOt-Bu.

  • Suboptimal Conditions: The recommended conditions above are starting points. Your specific substrate combination may require optimization. Consider screening different ligands, bases, or solvents. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is often highly effective.

Problem 2: Side Reactions are Consuming My Starting Material

Q: I am observing significant amounts of debrominated starting material. How can I prevent this?

A: The formation of [4-(pyrimidin-2-yloxy)phenyl]methanol is a result of hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source.

  • Cause: The hydride source can be trace water, the solvent (e.g., THF can be a hydride donor), or the boronic acid itself in Suzuki reactions.

  • Solution:

    • Switch Base/Solvent: Use a rigorously anhydrous solvent system. Changing the base to K₃PO₄ or Cs₂CO₃ can sometimes suppress this pathway.[1][2]

    • Use a More Active Catalyst: A more efficient catalyst system that promotes the desired cross-coupling at a faster rate can outcompete the hydrodehalogenation pathway. Try switching to a bulkier, more electron-rich ligand like XPhos or RuPhos.

Q: My main byproduct is the homocoupling of my coupling partner (e.g., boronic acid dimer in a Suzuki reaction). What can I do?

A: Homocoupling, especially of boronic acids (Glaser coupling in Sonogashira), is often promoted by the presence of oxygen.[12]

  • Cause: Oxygen can facilitate the homocoupling pathway. This can also be an issue if the transmetalation step is slow relative to other pathways.

  • Solution:

    • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are free of oxygen.

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, as the in situ reduction of a Pd(II) precatalyst can occasionally initiate homocoupling.[2]

    • Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling partner can sometimes help, but a large excess may favor homocoupling.

Problem 3: Potential Issues Related to the Benzylic Alcohol

Q: Could the unprotected benzylic alcohol be causing problems with my reaction?

A: While generally well-tolerated, the free -OH group can potentially cause issues in specific, albeit less common, scenarios.

  • Catalyst Inhibition: The lone pairs on the oxygen could weakly coordinate to the palladium center. If you suspect this is an issue (e.g., reactions are sluggish compared to similar substrates without the alcohol), using a more sterically hindered ligand (like XPhos) can often prevent this unwanted coordination and favor the desired reaction pathway.

  • Unwanted C-O Coupling: Under certain conditions, palladium can catalyze the cross-coupling of alcohols themselves via C-O bond activation. This is more common with stronger bases and specific ligands designed for this purpose. If you observe unexpected byproducts, this is a possibility to consider.

  • Base-Mediated Deprotonation: With strong bases like NaOt-Bu, the benzylic alcohol will be deprotonated to form an alkoxide. This is generally not problematic for the C-Br coupling. However, if it impacts solubility or side reactions, switching to a weaker base like K₂CO₃ or K₃PO₄ is a simple solution.

Q: Should I protect the benzylic alcohol?

A: Protection should be your last resort. It adds two steps to your synthesis (protection and deprotection). In most cases, screening and optimizing the catalyst system, base, and solvent will solve the problem without needing a protecting group. If all optimization attempts fail, protecting the alcohol as a benzyl (Bn) ether or a silyl ether (e.g., TBS) is a viable strategy.

Experimental Protocols

The following are general, representative protocols. They should be adapted and optimized for your specific coupling partners. Always handle catalysts, ligands, and strong bases in a glovebox or under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Protocol_Suzuki cluster_0 Vessel Preparation (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Purification Prep Oven-dried flask with stir bar Add_Solids Add Substrate (1 eq), Boronic Acid (1.2 eq), Base (K₂CO₃, 2 eq), Pd(dppf)Cl₂ (3 mol%) Prep->Add_Solids Purge Seal, evacuate, and backfill with Argon (3x) Add_Solids->Purge Add_Solvent Add degassed Dioxane/H₂O (4:1) via syringe Purge->Add_Solvent Heat Heat to 90 °C with vigorous stirring Add_Solvent->Heat Monitor Monitor by TLC/LC-MS (2-24 hours) Heat->Monitor Cool Cool to RT, dilute with Ethyl Acetate Monitor->Cool Wash Wash with H₂O, then brine Cool->Wash Dry Dry organic layer (Na₂SO₄), filter, and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.[1]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen (3x).

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.), followed by the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene).[1]

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to Synthetic Intermediates in Macitentan Synthesis: Evaluating Alternatives to [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Macitentan, marketed as Opsumit®, is a potent dual endothelin receptor antagonist (ERA) pivotal in the treatment of pulmonary arterial hypertension (PAH).[1] Its intricate molecular structure necessitates a multi-step synthesis, the efficiency and scalability of which are of paramount importance to drug manufacturers. A key convergent point in several established synthetic routes is the formation of the ether linkage between the substituted pyrimidine core and the ethylene glycol side chain. One of the well-documented approaches involves the intermediate [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol. However, the landscape of macitentan synthesis is evolving, with researchers continually seeking more efficient, safer, and industrially viable pathways. This guide provides a comparative analysis of alternative synthetic strategies that circumvent or modify the use of this compound, offering researchers and drug development professionals a comprehensive overview of the available options, supported by experimental data.

The Established "Possibility B" Route: A Baseline for Comparison

The synthesis of macitentan as described by Bolli et al. and in related patents often follows a convergent strategy.[2][3] One of the key intermediates in this process is N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide. This intermediate is then coupled with 5-bromo-2-chloropyrimidine to yield macitentan.[2][4] This established route, while effective, presents certain challenges, including the use of strong and hazardous bases like sodium hydride (NaH), high reaction temperatures, and in some variations, the need for chromatographic purification, which can be cumbersome on an industrial scale.[2][5]

The reaction of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide with a large excess of ethylene glycol in the presence of a strong base like potassium tert-butoxide (KOtBu) at elevated temperatures (around 100°C) for extended periods (up to 70 hours) is a critical step.[2][3] These demanding conditions can lead to the formation of impurities and pose challenges for industrial-scale production.[6]

Established_Macitentan_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Coupling A 5-(4-bromophenyl)-4,6-dichloropyrimidine C N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide A->C DMSO B N-propylsulfamide potassium salt B->C E N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide C->E KOtBu, DME, 100°C, 70h D Ethylene Glycol D->E G Macitentan E->G NaH, THF/DMF, 60°C F 5-bromo-2-chloropyrimidine F->G Alternative_Convergent_Synthesis cluster_left Pyrimidine Core Synthesis cluster_right Side Chain Synthesis cluster_bottom Final Coupling A 5-(4-bromophenyl)-4,6-dichloropyrimidine C N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide A->C K2CO3, Acetonitrile, 50°C B N-propylsulfamide B->C G Macitentan C->G K2CO3, THF, 65°C D 5-bromo-2-chloropyrimidine F 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol D->F K2CO3, THF, 45°C E Ethylene Glycol E->F F->G Protected_Ethylene_Glycol_Route cluster_0 Protected Intermediate Synthesis cluster_1 Final Coupling A N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide C tert-butoxy protected intermediate A->C NaOH or KOtBu, ~85°C B 2-(tert-butoxy)ethanol B->C D N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide C->D Deprotection F Macitentan D->F NaH, THF/DMF E 5-bromo-2-chloropyrimidine E->F

References

The Alchemist's Choice: A Cost-Effectiveness Guide to Pyrimidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, the pyrimidine scaffold stands out as a thread of exceptional value, woven into the core of numerous FDA-approved drugs.[1][2] Its remarkable versatility as a privileged scaffold stems from its ability to engage in a multitude of biological interactions, often serving as a bioisostere for phenyl and other aromatic systems, thereby enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] For the discerning researcher, the selection of the appropriate pyrimidine building block is a critical decision, a fulcrum upon which the cost, efficiency, and ultimate success of a drug discovery campaign rests.[5] This guide provides an in-depth, objective comparison of the cost-effectiveness of various pyrimidine building blocks, supported by experimental data and field-proven insights to empower your synthetic strategy.

The Strategic Importance of Building Block Selection

The journey from a hit compound to a clinical candidate is a resource-intensive endeavor. The choice of starting materials, particularly the core heterocyclic scaffolds, has a cascading effect on the entire project. A seemingly minor difference in the cost of a building block can translate into substantial savings over the course of a multi-step synthesis and analog library generation.[6][7] However, cost is not the sole determinant of value. The reactivity, functional group compatibility, and ease of diversification offered by a building block are equally crucial. A more expensive but highly reactive and versatile building block may ultimately prove more cost-effective by reducing the number of synthetic steps, improving overall yields, and accelerating the discovery timeline.

A Comparative Analysis of Key Pyrimidine Building Blocks

For the purpose of this guide, we will categorize pyrimidine building blocks based on their functionalization, which dictates their synthetic utility.

Halogenated Pyrimidines: The Versatile Workhorses

Halogenated pyrimidines are arguably the most widely utilized class of pyrimidine building blocks due to their susceptibility to a vast array of cross-coupling and nucleophilic substitution reactions. The nature and position of the halogen atom(s) significantly influence both the cost and reactivity.

Building BlockIndicative Price (USD/g)Cost per Mole (USD/mol)Key Synthetic Applications
2-Chloropyrimidine~1.50 - 5.00~130 - 440SNAr, Suzuki, Sonogashira, Buchwald-Hartwig
2,4-Dichloropyrimidine~1.00 - 4.00~67 - 268Sequential SNAr, Suzuki at C4 then C2
5-Bromo-2-chloropyrimidine~21.90~4236Orthogonal functionalization (Suzuki at C5, SNAr at C2)
5-Bromo-2,4-dichloropyrimidine~6.98 - 17.10~1590 - 3896Trifunctional scaffold for complex architectures
2-Chloro-4,6-dimethoxypyrimidine~6.40~1117Symmetrical difunctional building block

Note: Prices are indicative and can vary based on supplier, purity, and quantity. Cost per mole is calculated based on the lower end of the indicative price range.[5]

Causality Behind Experimental Choices:

The choice between these halogenated building blocks is dictated by the desired substitution pattern and the intended synthetic sequence. For instance, 5-bromo-2-chloropyrimidine is an excellent choice when orthogonal functionalization is required. The more reactive C-Br bond can be selectively coupled via a Suzuki reaction, leaving the C-Cl bond intact for a subsequent nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction.[5] This strategic differentiation in reactivity is a cornerstone of efficient molecular construction.

Aminopyrimidines: Gateways to Diverse Functionality

Aminopyrimidines serve as crucial intermediates for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase.[8][9]

Building BlockIndicative Price (USD/g)Key Synthetic Applications
2-Aminopyrimidine~0.50 - 2.00Amide coupling, Sandmeyer reactions, further heterocycle formation
2-Amino-4-chloropyrimidine~5.00 - 15.00SNAr at C4, functionalization of the amino group
2,4-Diaminopyrimidine~1.00 - 3.00Synthesis of methotrexate analogs, diverse derivatization

Expertise in Action:

While 2-aminopyrimidine is highly economical, its direct functionalization can sometimes be challenging due to the electron-donating nature of the amino group, which can deactivate the ring towards certain electrophilic substitutions. In contrast, a building block like 2-amino-4-chloropyrimidine offers a pre-activated site for SNAr, allowing for the introduction of various substituents at the 4-position while the amino group can be protected and derivatized in a subsequent step.

Pyrimidine Carboxylic Acids and Their Derivatives: Introducing Polar Functionality

Pyrimidine carboxylic acids and their esters are invaluable for introducing polar groups that can enhance solubility and provide additional points for molecular recognition.

Building BlockIndicative Price (USD/g)Key Synthetic Applications
Pyrimidine-5-carboxylic acid~20.00 - 40.00Amide bond formation, reduction to alcohol, Curtius rearrangement
Ethyl pyrimidine-5-carboxylate~15.00 - 30.00Hydrolysis to acid, transesterification, direct use in synthesis

Experimental Protocols: A Self-Validating System

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Suzuki-Miyaura Coupling with 5-Bromo-2-chloropyrimidine

This protocol demonstrates the selective functionalization of a dihalogenated pyrimidine, a common challenge in medicinal chemistry.

Objective: To selectively couple a boronic acid at the C5 position of 5-bromo-2-chloropyrimidine.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-2-chloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Trustworthiness through Self-Validation: The success of this reaction is validated by the selective consumption of the starting material and the formation of a new product with the expected mass, which can be readily confirmed by LC-MS analysis of the crude reaction mixture. The retention of the chloro-substituent for subsequent manipulations is a key indicator of the reaction's selectivity.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine

This protocol illustrates the sequential displacement of halogens based on their differential reactivity.

Objective: To selectively substitute the chlorine atom at the C4 position of 2,4-dichloropyrimidine with an amine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Primary or secondary amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Ethanol or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Dissolve 2,4-dichloropyrimidine in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine, followed by the dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS to avoid double substitution.

  • Upon completion of the monosubstitution, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Expert Insight: The higher reactivity of the C4 position in 2,4-dichloropyrimidine towards nucleophilic attack is a well-established principle.[10] By carefully controlling the stoichiometry of the nucleophile and the reaction temperature, selective monosubstitution can be achieved with high fidelity.

Visualizing the Synthetic Workflow

A clear understanding of the synthetic possibilities is essential for strategic planning. The following diagram illustrates a general workflow for the diversification of a trifunctional pyrimidine building block.

G A Trifunctional Pyrimidine (e.g., 5-Bromo-2,4-dichloropyrimidine) B Suzuki Coupling (at C5-Br) A->B Pd Catalyst, Boronic Acid C SNAr Reaction (at C4-Cl) B->C Amine, Base D Second Cross-Coupling or SNAr (at C2-Cl) C->D Various Nucleophiles or Coupling Partners E Diversified Pyrimidine Scaffold D->E

Caption: A generalized workflow for the sequential functionalization of a trifunctional pyrimidine building block.

Decision-Making in Building Block Selection

The optimal choice of a pyrimidine building block is context-dependent. The following flowchart provides a logical framework for making this critical decision.

G Start Start: Define Synthetic Target Q1 Is a specific substitution pattern required? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is orthogonal functionalization needed? A1_Yes->Q2 Q3 Is cost the primary constraint? A1_No->Q3 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Select_Multi_Halo Select multi-halogenated pyrimidine with differential reactivity (e.g., 5-bromo-2-chloropyrimidine) A2_Yes->Select_Multi_Halo A2_No->Q3 End Proceed with Synthesis Select_Multi_Halo->End Select_Simple_Halo Select simple halogenated (e.g., 2-chloropyrimidine) or aminopyrimidine Select_Simple_Halo->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Select_Cheapest Select the most economical building block that allows for the desired transformation (e.g., 2,4-dichloropyrimidine) A3_Yes->Select_Cheapest Select_Versatile Consider a more functionalized (and potentially more expensive) building block to reduce step count A3_No->Select_Versatile Select_Cheapest->End Select_Versatile->End

Caption: A decision-making flowchart for selecting a cost-effective pyrimidine building block.

Conclusion

The judicious selection of pyrimidine building blocks is a critical determinant of success in drug discovery. A holistic approach that considers not only the upfront cost but also the synthetic efficiency, versatility, and potential for rapid diversification is paramount. By understanding the inherent reactivity and economic implications of different pyrimidine scaffolds, researchers can navigate the complex landscape of medicinal chemistry with greater confidence and efficiency, ultimately accelerating the delivery of novel therapeutics to patients in need. The continuous innovation in synthetic methodologies will undoubtedly expand the repertoire of available pyrimidine building blocks, further empowering the art of drug design.[11][12][13]

References

A Comparative Guide to the Spectroscopic Analysis of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as a foundational scaffold for a multitude of therapeutic agents, engaging in biological activities ranging from anticancer to antiviral.[1][2][3] The synthesis of novel derivatives, such as those based on the [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol framework, is a critical step in drug discovery. However, synthesis is merely the prelude; the unambiguous confirmation of the molecular structure is paramount to ensuring that biological and pharmacological data are correctly attributed.

This guide provides a comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of these complex heterocyclic compounds. We will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for structural confirmation.[4][5]

The Analytical Challenge: Decoding the Structure

The target molecule, this compound, presents several key structural features that must be verified:

  • The presence and substitution pattern of the 5-bromopyrimidine ring.

  • The aryl ether (C-O-C) linkage between the pyrimidine and phenyl rings.

  • The para-substitution on the phenyl ring.

  • The benzylic alcohol (-CH₂OH) functional group.

Each spectroscopic technique offers a unique lens through which to view these features. Their combined power lies not in redundancy, but in synergy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[5][6] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Why NMR is the Primary Tool

¹H NMR allows for the direct observation of the hydrogen atoms (protons), revealing their chemical environment, proximity to other protons (connectivity), and their relative numbers (integration). ¹³C NMR complements this by providing a count of the unique carbon atoms in the molecule, a fundamental check against the proposed structure.[6]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Pyrimidine-H (H4, H6)~ 8.65Singlet (s)2HProtons on the electron-deficient pyrimidine ring are highly deshielded. The bromine at C5 removes H-H coupling.
Phenyl-H (ortho to -OCH₂OH)~ 7.45Doublet (d)2HAromatic protons adjacent to the electron-withdrawing ether linkage appear downfield.
Phenyl-H (ortho to -OAr)~ 7.15Doublet (d)2HAromatic protons adjacent to the less deshielding CH₂OH group appear relatively upfield.
Benzylic-H (-CH₂OH)~ 4.70Singlet (s)2HMethylene protons adjacent to both an aromatic ring and an oxygen atom.
Alcohol-H (-CH₂OH )~ 2.10 (variable)Broad Singlet (br s)1HThe chemical shift is concentration-dependent and the proton often exchanges, leading to a broad signal.[7]

Note: Data is predicted based on typical chemical shifts for similar structural motifs.[8][9]

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Assignment Predicted Chemical Shift (δ, ppm) Rationale
Pyrimidine C2 (-O-)~ 164.5Carbon in a C=N bond and attached to an electronegative oxygen.
Pyrimidine C4, C6~ 158.0Deshielded carbons in the heterocyclic aromatic ring.
Phenyl C1 (-O-)~ 154.5Aromatic carbon attached to the ether oxygen.
Phenyl C4 (-CH₂OH)~ 139.0Quaternary carbon attached to the benzylic group.
Phenyl C2, C6 / C3, C5~ 128.5 / 121.0Aromatic CH carbons, differentiated by their proximity to the two different substituents.[10][11]
Pyrimidine C5 (-Br)~ 112.0Carbon bearing the bromine atom.
Benzylic Carbon (-C H₂OH)~ 64.8Aliphatic carbon attached to an oxygen atom.[12]

Note: Data is predicted based on typical chemical shifts for similar structural motifs.[13][14]

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

Mass spectrometry provides the exact molecular weight of a compound, serving as a direct confirmation of its elemental formula. For brominated compounds, MS offers a unique and definitive signature.

Expertise in Action: The Power of Isotopic Patterns

The choice of a soft ionization technique like Electrospray Ionization (ESI) is crucial.[15] Unlike hard ionization methods that cause extensive fragmentation, ESI typically keeps the molecule intact, showing a clear protonated molecule [M+H]⁺.[16] This is essential for confirming the molecular weight. The most powerful feature for this specific molecule, however, is the natural isotopic abundance of bromine. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[17] This results in a characteristic "doublet" peak for the molecular ion, where the [M]⁺ and [M+2]⁺ peaks are nearly equal in intensity, providing incontrovertible evidence for the presence of a single bromine atom.[18]

Expected Mass Spectrometry Data (ESI-MS)
Ion Calculated m/z Expected Relative Intensity Significance
[C₁₁H₉⁷⁹BrN₂O₂ + H]⁺281.00~100%Molecular ion peak for the ⁷⁹Br isotope.
[C₁₁H₉⁸¹BrN₂O₂ + H]⁺283.00~98%Molecular ion peak for the ⁸¹Br isotope, confirming the presence of one bromine atom.

Fragmentation patterns can provide further structural clues, such as the loss of the CH₂OH group or cleavage at the ether linkage.[19][20]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[21] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its chemical bonds.[22]

Expertise in Action: Confirming Key Bonds

While NMR maps the skeleton, IR confirms the "building blocks." For our target molecule, the most critical absorptions to confirm are the O-H stretch of the alcohol, the C-O stretches of the alcohol and the aryl ether, and the vibrations of the aromatic rings. The presence of a broad peak around 3300-3400 cm⁻¹ is a classic and reliable indicator of an alcohol's O-H group, often participating in hydrogen bonding.[23][24][25]

Expected IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H Stretch (Alcohol)3400-3300 (Broad)Confirms the presence of the hydroxyl group.[7]
Aromatic C-H Stretch3100-3000Indicates the C-H bonds on the phenyl and pyrimidine rings.
Aliphatic C-H Stretch2960-2850Confirms the C-H bonds of the -CH₂- group.
Aromatic C=N/C=C Stretch1600-1450Characteristic stretching of the pyrimidine and phenyl rings.[26][27]
Aryl Ether C-O-C Stretch~1240 (Strong)Confirms the ether linkage between the two rings.
Primary Alcohol C-O Stretch~1050 (Strong)Confirms the C-O bond of the benzylic alcohol.[28]

An Integrated Approach to Structural Elucidation

The true power of spectroscopic analysis emerges when data from these techniques are integrated. No single method provides the complete picture, but together they form a logical, self-reinforcing system.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data H/C Framework Connectivity Environment NMR->NMR_Data MS Mass Spectrometry (ESI) MS_Data Molecular Weight Elemental Formula Bromine Signature MS->MS_Data IR Infrared Spectroscopy (FTIR) IR_Data Functional Groups (-OH, C-O-C) IR->IR_Data Structure Confirmed Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

  • MS confirms the molecular formula (C₁₁H₉BrN₂O₂) and the presence of a single bromine atom via the M+ and M+2 peaks.

  • IR confirms the presence of key functional groups : an alcohol (O-H stretch) and an aryl ether (C-O-C stretch).

  • NMR puts the pieces together : ¹H and ¹³C NMR data provide the exact connectivity, showing the para-substituted phenyl ring, the benzylic -CH₂OH group, and the linkage to the 5-bromopyrimidine ring, confirming the complete molecular structure.

Standard Experimental Protocols

Trustworthy data begins with robust and standardized protocols.

Protocol 1: NMR Sample Preparation
  • Material : Weigh 5-25 mg of the purified derivative for ¹H NMR, or 50-100 mg for ¹³C NMR.[29][30]

  • Solvent : Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[31]

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[30][32]

  • Standard : The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.[29]

  • Analysis : Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring the sample is properly shimmed to achieve high resolution.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization : Introduce the sample into the ESI source. The high voltage applied to the liquid creates a fine spray of charged droplets.[15]

  • Analysis : Analyze the resulting ions in the mass spectrometer. ESI is a "soft" ionization technique that minimizes fragmentation, making the molecular ion peak easily identifiable.[15][16]

  • Mode : Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil.

  • Background : Run a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquisition : Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural confirmation of novel compounds like this compound derivatives is a rigorous process that relies on the synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the detailed architectural blueprint, Mass Spectrometry acts as the ultimate arbiter of molecular weight and elemental composition, and IR Spectroscopy offers a rapid and definitive confirmation of the essential functional groups. By comparing and integrating the data from these orthogonal methods, researchers can achieve an unambiguous and self-validated structural assignment, a critical foundation for all subsequent research and development efforts.

References

A Comparative Guide to the HPLC Purity Assessment of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is a key building block in modern medicinal chemistry, often utilized as an intermediate in the synthesis of complex molecules, including protein degrader building blocks.[1] In the pharmaceutical industry, the purity of such intermediates is a critical quality attribute that directly impacts the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2] In-depth analysis to identify and quantify impurities is not merely a regulatory requirement but a scientific necessity to ensure process control and product consistency.

High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for this purpose, offering high resolution, sensitivity, and precision for separating the target compound from structurally similar impurities.[3] This guide provides a comparative analysis of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity assessment of synthesized this compound. We will explore a rapid isocratic method, suitable for high-throughput in-process monitoring, and a comprehensive, stability-indicating gradient method designed for final product release and in-depth impurity profiling.

The Analytical Challenge: Understanding the Molecule and Its Impurities

The target molecule, this compound, is a moderately polar aromatic compound. Its structure, featuring a phenyl methanol group linked to a bromopyrimidine via an ether bond, makes it an ideal candidate for RP-HPLC with UV detection.[4][5]

The synthesis of this compound typically involves a Williamson ether synthesis, reacting an alkoxide (or phenoxide) with an organohalide.[6] This specific synthesis likely proceeds via the reaction of 4-(hydroxymethyl)phenol with 5-bromo-2-chloropyrimidine. Understanding this pathway is crucial as it allows us to predict potential process-related impurities that our HPLC method must be able to resolve.

Predicted Impurity Profile

// Reactants SM1 [label="4-(Hydroxymethyl)phenol\n(Starting Material 1)"]; SM2 [label="5-Bromo-2-chloropyrimidine\n(Starting Material 2)"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Product Product [label="this compound\n(Target Compound)", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Impurities Impurity1 [label="Impurity A:\nUnreacted SM1", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity2 [label="Impurity B:\nUnreacted SM2", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity3 [label="Impurity C:\nC-Alkylation Product", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction Flow {rank=same; SM1; SM2; Base;} SM1 -> Product [label="Williamson Ether\nSynthesis (O-Alkylation)"]; SM2 -> Product; Base -> Product;

// Impurity Origins SM1 -> Impurity1 [style=dashed, label="Carryover"]; SM2 -> Impurity2 [style=dashed, label="Carryover"]; SM1 -> Impurity3 [style=dashed, color="#EA4335", label="Side Reaction"]; } Caption: Predicted synthesis and impurity profile for the target compound.

The primary analytical objectives are to:

  • Quantify the purity of the main compound.

  • Separate the main peak from unreacted starting materials (Impurity A, Impurity B).

  • Resolve potential side-products, such as isomers formed from C-alkylation versus O-alkylation, a known side reaction in phenoxide chemistry.[7]

  • Detect any degradation products that may form under stress conditions (e.g., hydrolysis, oxidation).

Comparative HPLC Methodologies

We will compare two RP-HPLC methods developed for this analysis. The choice between an isocratic and a gradient method depends on the specific goal of the analysis—speed versus comprehensiveness.[8]

  • Method A: Rapid Isocratic Screening: This method uses a constant mobile phase composition. Its primary advantage is speed and simplicity, making it ideal for monitoring reaction progress or for rapid quality control checks where the impurity profile is well-understood.

  • Method B: Stability-Indicating Gradient Method: This method employs a mobile phase composition that changes over time. It is designed to separate a wider range of analytes with different polarities, which is essential for resolving unexpected impurities and degradation products.[9] Developing a stability-indicating method is a regulatory expectation for API analysis.[10]

Overall Analytical Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Receive Synthesized Sample Lot SamplePrep Prepare Sample Solution (Synthesized Lot) Sample->SamplePrep StdPrep Prepare Standard Solution (Reference Standard) SST System Suitability Test (SST) - Inject Standard 5x - Check RSD, Tailing, Plates StdPrep->SST Analysis HPLC Analysis - Inject Blank (Diluent) - Inject Standard - Inject Sample SamplePrep->Analysis SST->Analysis If SST Passes Integration Integrate Chromatograms Analysis->Integration Calculation Calculate Purity (% Area) and Impurity Profile Integration->Calculation Report Generate Final Report Calculation->Report

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Columns:

    • Method A: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Method B: C18, 250 mm x 4.6 mm, 5 µm particle size. (A longer column is chosen for better resolution of complex mixtures).[8]

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Trifluoroacetic acid (TFA).

  • Reference Standard: A well-characterized batch of this compound with purity >99.5%.

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh 25 mg of the synthesized sample lot and prepare a 50 mL solution as described for the Standard Stock Solution.

Method A: Rapid Isocratic Screening

Causality Behind Choices: This method is designed for speed. An isocratic elution with a relatively high percentage of organic solvent (acetonitrile) ensures a short retention time for the main, moderately non-polar analyte. A shorter 150 mm column is used to minimize run time and solvent consumption.[11]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% TFA (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 10 minutes

Method B: Stability-Indicating Gradient Method

Causality Behind Choices: This method prioritizes resolution. A gradient elution, starting with a higher aqueous content, allows for the retention and separation of more polar impurities (like starting material 4-(hydroxymethyl)phenol). The organic content is then ramped up to elute the main peak and any less polar impurities.[8] The addition of 0.1% TFA helps to protonate acidic silanols on the stationary phase and any acidic analytes, leading to sharper, more symmetrical peaks.[12] A 250 mm column provides a higher number of theoretical plates, enhancing separation efficiency.[13]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection DAD (200-400 nm), monitoring at 254 nm
Injection Vol. 10 µL
Run Time 30 minutes

Gradient Program:

Time (min) % Mobile Phase B
0.0 40
20.0 90
25.0 90
25.1 40

| 30.0 | 40 |

Results: A Comparative Performance Analysis

Hypothetical data from the analysis of a synthesized batch containing trace levels of starting materials are presented below to illustrate the performance of each method.

Performance MetricMethod A (Isocratic)Method B (Gradient)Justification
Run Time 10 min 30 minMethod A is significantly faster, suitable for high-throughput needs.
Retention Time (Main Peak) ~ 4.5 min~ 15.2 minLonger retention in Method B allows more opportunity for separation.
Resolution (Main Peak / Impurity B) 1.4> 2.5 Method B provides baseline separation (Resolution > 2.0), crucial for accurate quantification. Method A shows co-elution.[13]
Tailing Factor (Main Peak) 1.31.1 The optimized gradient in Method B yields a more symmetrical peak shape.
Theoretical Plates ~ 8,000~ 15,000 The longer column and gradient conditions in Method B result in higher column efficiency.
Suitability for Stability PoorExcellent Method B's gradient can separate potential degradants with a wide range of polarities, making it a true stability-indicating method.[10]

Trustworthiness: Method Validation and System Suitability

To ensure the reliability of these methods, they must be validated according to ICH Q2(R1) guidelines.[10][14] This process establishes through laboratory studies that the performance characteristics of the method are suitable for its intended application.[14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For Method B, this is confirmed through forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to ensure degradation products do not co-elute with the main peak.[9][15][16]

  • Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a specified range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

System Suitability Testing (SST): A Self-Validating System Before any analysis, a system suitability test is performed by injecting the working standard solution multiple times. The results must meet pre-defined criteria to ensure the chromatographic system is performing adequately. This makes the protocol a self-validating system for daily use.

SST ParameterAcceptance Criteria
Repeatability (Peak Area) Relative Standard Deviation (RSD) ≤ 2.0% for 5 injections
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

Conclusion and Recommendations

This guide demonstrates a clear trade-off between speed and comprehensive analytical power in the HPLC purity assessment of this compound.

  • Method A (Rapid Isocratic) is a valuable tool for in-process control (IPC) , where rapid feedback on reaction conversion is more critical than resolving every minor impurity. Its short run time allows for quick decision-making during the synthesis process.

  • Method B (Stability-Indicating Gradient) is the superior choice for final product release and stability testing . Its high resolving power ensures that all significant process-related impurities and potential degradation products are accurately separated and quantified.[13] This level of detail is essential for ensuring the quality and safety of materials intended for drug development and is required to meet regulatory standards.

For researchers, scientists, and drug development professionals, the selection of an HPLC method should be purpose-driven. While a fast screening method has its place, a robust, well-validated, stability-indicating gradient method is indispensable for the comprehensive characterization and quality control of critical pharmaceutical intermediates.

References

A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For medicinal and materials chemists, the pyrimidine moiety is a privileged scaffold, appearing in a vast array of pharmaceuticals and functional materials. The ability to functionalize bromopyrimidines through Suzuki coupling opens a gateway to novel molecular architectures with tailored biological and physical properties.

However, the electron-deficient nature of the pyrimidine ring can present unique challenges, influencing catalyst activity and reaction outcomes. The choice of the catalytic system—comprising the metal precursor, ligand, base, and solvent—is therefore paramount to achieving high yields and selectivity. This guide provides an in-depth, objective comparison of various catalytic systems for the Suzuki coupling of bromopyrimidines, supported by experimental data to inform your selection and optimization efforts.

The Heart of the Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6] Understanding this cycle is crucial for rational catalyst selection and troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)(R²)L₂ (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Bromopyrimidine Bromopyrimidine (R¹-X) Bromopyrimidine->OxAdd BoronicAcid Organoboron Reagent (R²-B(OR)₂) BoronicAcid->Trans Product Coupled Product (R¹-R²) Product->Trans Base Base Base->Trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the electron density of the palladium center and the steric environment created by the ligands.[7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst to continue the cycle. Bulky ligands can promote this step by increasing the spatial proximity of the two organic groups.[7]

Palladium-Based Catalytic Systems: The Workhorses of Suzuki Coupling

Palladium catalysts are the most widely employed for Suzuki couplings due to their high reactivity and functional group tolerance.[7][8][9][10] The performance of a palladium catalyst is critically dependent on the choice of ligand.

Traditional Phosphine Ligands: The Classic Choice

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, air-stable, and commercially available catalyst that has been used extensively in Suzuki couplings.[1][2] While reliable for many substrates, its performance with electron-deficient bromopyrimidines can sometimes be sluggish, requiring higher catalyst loadings and longer reaction times.

A study on the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids demonstrated that Pd(PPh₃)₄ (5 mol%) in the presence of K₃PO₄ and 1,4-dioxane can provide good yields.[2]

Advanced Phosphine Ligands: The Buchwald Ligands

To overcome the limitations of traditional phosphine ligands, highly effective electron-rich and sterically hindered dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), have been developed.[7] These ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for lower catalyst loadings.[1] When paired with a palladium precursor like Pd(OAc)₂, they form highly active catalytic systems in situ.

N-Heterocyclic Carbene (NHC) Ligands: A Paradigm Shift

N-Heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines.[1] Their strong σ-donating ability creates a highly electron-rich palladium center, which significantly enhances catalytic activity.[1] This often translates to lower catalyst loadings, shorter reaction times, and broader substrate scope. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are particularly effective pre-catalysts for heteroaryl couplings.[1][9][11]

Comparative Performance of Palladium Catalytic Systems

The following table summarizes the performance of different palladium-based catalytic systems for the Suzuki coupling of bromopyrimidines and analogous bromopyridines with arylboronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄ (3 mol%)PPh₃K₂CO₃Toluene/H₂O8012853-Bromopyridine[1]
Pd(OAc)₂ (1 mol%)SPhosK₃PO₄1,4-Dioxane1004953-Bromopyridine[1]
PEPPSI-IPr (0.5 mol%)IPrCs₂CO₃t-AmylOH1002983-Bromopyridine[1]
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane70-8018-2260-855-(4-bromophenyl)-4,6-dichloropyrimidine[2]

Note: Data for 3-Bromopyridine is presented as a close analogue to demonstrate catalyst system trends.

Nickel-Based Catalytic Systems: The Cost-Effective Alternative

In recent years, nickel-based catalysts have gained significant attention as a more economical and sustainable alternative to palladium for cross-coupling reactions.[12][13] Nickel is more earth-abundant and less expensive than palladium. Moreover, nickel catalysts have shown remarkable reactivity, even for challenging substrates.

A study on the Suzuki-Miyaura coupling of 5-bromopyrimidine with 3-furanylboronic acid demonstrated the high efficiency of a nickel-based system.[12] Using NiCl₂(PCy₃)₂ as the pre-catalyst and K₃PO₄ as the base in t-amyl alcohol, the desired product was obtained in high yield.

Comparative Performance of a Nickel Catalytic System

The following table presents data for a nickel-catalyzed Suzuki coupling of a bromopyrimidine.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
NiCl₂(PCy₃)₂ (0.5 mol%)PCy₃K₃PO₄t-Amyl Alcohol12012975-Bromopyrimidine[12]

Experimental Protocols

The following are representative, detailed protocols for the Suzuki coupling of a bromopyrimidine using both a palladium and a nickel catalytic system. These should be considered as starting points, and optimization may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Bromopyrimidine, Boronic Acid, and Base B Add Solvent A->B C Degas the Mixture B->C D Add Catalyst/Ligand C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Dry and Concentrate H->I J Purification (e.g., Column Chromatography) I->J

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides using Buchwald ligands.

Materials:

  • Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyrimidine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂

This protocol is based on the work of Garg and coworkers for the coupling of 5-bromopyrimidine.[12]

Materials:

  • 5-Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • 3-Furanylboronic acid (1.5 mmol, 1.5 equiv)

  • Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) (0.005 mmol, 0.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • tert-Amyl alcohol (3.3 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine, 3-furanylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add tert-amyl alcohol via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and diethyl ether (10 mL) and stir for 15 minutes.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice of an optimal catalytic system for the Suzuki coupling of bromopyrimidines is a multifaceted decision that depends on the specific substrate, desired reaction scale, and cost considerations.

  • For general-purpose, small-scale synthesis , a system employing Pd(OAc)₂ with a Buchwald ligand like SPhos offers a robust and high-yielding starting point.

  • For more challenging couplings or when seeking to minimize catalyst loading and reaction times, an NHC-based catalyst such as PEPPSI-IPr is an excellent choice.[1]

  • For large-scale applications where cost is a significant factor, a nickel-based catalyst like NiCl₂(PCy₃)₂ presents a highly attractive and efficient alternative to palladium systems.[12]

It is always recommended to perform small-scale screening experiments to identify the optimal conditions for a specific transformation. This guide provides a solid foundation for designing those experiments and ultimately achieving your synthetic goals in an efficient and reliable manner.

References

A Head-to-Head Comparison of Synthetic Routes to Macitentan Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) is a critical endeavor, where efficiency, scalability, and cost-effectiveness are paramount. Macitentan, a potent dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension, is no exception. The complexity of its molecular structure necessitates a multi-step synthesis, with the careful selection of precursors and reaction pathways profoundly impacting the overall process viability. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to key macitentan precursors, offering researchers, scientists, and drug development professionals the in-depth technical insights required to make informed decisions in their synthetic strategy.

Introduction to Macitentan's Core Structure and Key Precursors

Macitentan's structure is characterized by a central 5-(4-bromophenyl)-pyrimidine core, linked to a propylsulfamide group and a side chain containing another pyrimidine ring via an ethylene glycol ether linkage. The efficient construction of this molecule relies on the strategic synthesis and coupling of several key precursors. This guide will focus on the comparative analysis of synthetic routes to the following critical intermediates:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (DCPy): The foundational pyrimidine core.

  • N-propylsulfamide: The precursor to the sulfamide moiety.

  • N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Chloro-Sulfamide Intermediate): The product of the initial coupling of the pyrimidine core and the sulfamide.

  • N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propyl sulfamide (Hydroxyethoxy Intermediate): The precursor poised for the final coupling step.

Route 1: The Convergent Approach - Building the Core and Attaching the Side Chains Sequentially

This widely employed strategy involves the initial synthesis of the dichloropyrimidine core, followed by the sequential addition of the propylsulfamide and the ethylene glycol side chain.

Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (DCPy)

The synthesis of this key building block typically starts from p-bromophenylacetic acid. A common approach involves a multi-step process:

  • Esterification: p-bromophenylacetic acid is esterified to methyl p-bromophenylacetate.

  • Malonate Synthesis: The resulting ester is reacted with a carbonate source, such as dimethyl carbonate, in the presence of a base like sodium methoxide to form dimethyl 2-(4-bromophenyl)malonate.

  • Cyclization: The malonate is then cyclized with formamidine hydrochloride to yield 5-(4-bromophenyl)pyrimidine-4,6-diol.

  • Chlorination: The final step involves the chlorination of the diol using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the desired 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1][2][3]

An alternative and more direct chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol can be achieved by refluxing in POCl₃, followed by careful workup.[1][4]

Experimental Protocol: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • To a reaction vessel, add 5-(4-bromophenyl)pyrimidine-4,6-diol and phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 8 hours.

  • After cooling, carefully quench the reaction mixture by pouring it into ice water.

  • Adjust the pH of the aqueous solution to 9-10 with potassium carbonate.

  • Filter the resulting precipitate, wash with water, and dry to obtain 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]

Synthesis of N-propylsulfamide

The synthesis of N-propylsulfamide can be achieved through several methods. A common laboratory-scale preparation involves the reaction of chlorosulfonyl isocyanate with tert-butanol to form a BOC-protected sulfamoyl chloride, which then reacts with n-propylamine. Subsequent deprotection yields the desired product.[5][6] A more direct industrial approach involves the reaction of n-propylamine with sulfuryl chloride.

Experimental Protocol: Synthesis of N-propylsulfamide Potassium Salt

  • Dissolve chlorosulfonyl isocyanate in dichloromethane at 0 °C.

  • Add one equivalent of tert-butanol to form the BOC-protected amino-sulfonyl-chloride.

  • In a separate flask, prepare a solution of n-propylamine and triethylamine in dichloromethane at 0 °C.

  • Slowly add the BOC-protected amino-sulfonyl-chloride to the amine solution and stir overnight.

  • Isolate the BOC-protected N-propylsulfamide.

  • Deprotect using 5 M HCl in dioxane.

  • Form the potassium salt by treatment with potassium tert-butoxide in methanol.[5][6]

Assembly of the Macitentan Precursors

The subsequent steps involve the coupling of the DCPy and N-propylsulfamide, followed by the introduction of the ethylene glycol linker.

Step 1: Formation of the Chloro-Sulfamide Intermediate

The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with the potassium salt of N-propylsulfamide in a suitable solvent like DMSO yields the monochloro-pyrimidine intermediate.[5] Optimization studies have explored various bases and solvents to improve yield and reduce reaction times, with potassium carbonate in acetonitrile being an effective combination.[7]

Step 2: Introduction of the Ethylene Glycol Moiety

The chloro-sulfamide intermediate is then reacted with ethylene glycol in the presence of a strong base such as potassium tert-butoxide to introduce the hydroxyethoxy side chain.[8] A significant improvement in this step involves using ethylene glycol as both the reactant and the solvent, which has been shown to reduce reaction times from 70 hours to 12 hours and improve the purity of the product.[8]

Experimental Protocol: Synthesis of the Hydroxyethoxy Intermediate

  • To a solution of N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide in a suitable solvent (e.g., toluene), add ethylene glycol and a base such as sodium tert-pentoxide.

  • Heat the reaction mixture at 95-100°C for approximately 36 hours.

  • After cooling, quench the reaction with an aqueous solution of citric acid.

  • Filter the precipitated solid and purify by recrystallization from a solvent like isopropanol to yield N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.[9]

Route 2: The "One-Pot" and Environmentally Conscious Approach

In an effort to streamline the synthesis and improve its environmental footprint, a "one-pot" process has been developed. This approach avoids the isolation of intermediates, thereby reducing waste and improving overall efficiency.[10]

This improved process often utilizes "green" solvents like 2-methyltetrahydrofuran (2-methyl THF) in place of more hazardous solvents like THF and DMSO.[10] The reaction sequence remains similar to the convergent approach, but the lack of intermediate isolation steps makes it a more attractive option for industrial-scale production.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: Convergent ApproachRoute 2: "One-Pot" Approach
Overall Yield Generally good, but can be lower due to multiple isolation steps.Typically higher due to the elimination of intermediate isolation and purification steps.
Process Time Longer due to sequential reactions and workups.Significantly shorter, with some processes completed in a single pot.
Solvent & Reagent Use Often employs traditional, sometimes hazardous solvents like DMSO and THF.Focuses on "green" and less toxic solvents like 2-methyl THF.[10]
Scalability Scalable, but can be more complex and costly on an industrial scale.Highly advantageous for industrial production due to its efficiency and reduced waste.
Impurity Profile Potential for impurity carryover from each isolated intermediate.[][12]Can lead to a cleaner product profile if reactions go to completion.
Safety & Environmental Use of hazardous reagents like NaH and high-boiling solvents can pose safety and environmental challenges.Employs safer and more environmentally friendly reagents and solvents.[10]

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations.

Macitentan Precursor Synthesis - Route 1 cluster_DCPy DCPy Synthesis cluster_Sulfamide N-propylsulfamide Synthesis cluster_Assembly Assembly p-bromophenylacetic acid p-bromophenylacetic acid methyl p-bromophenylacetate methyl p-bromophenylacetate p-bromophenylacetic acid->methyl p-bromophenylacetate Esterification dimethyl 2-(4-bromophenyl)malonate dimethyl 2-(4-bromophenyl)malonate methyl p-bromophenylacetate->dimethyl 2-(4-bromophenyl)malonate Malonate Synthesis 5-(4-bromophenyl)pyrimidine-4,6-diol 5-(4-bromophenyl)pyrimidine-4,6-diol dimethyl 2-(4-bromophenyl)malonate->5-(4-bromophenyl)pyrimidine-4,6-diol Cyclization DCPy DCPy 5-(4-bromophenyl)pyrimidine-4,6-diol->DCPy Chlorination Chloro-Sulfamide Intermediate Chloro-Sulfamide Intermediate DCPy->Chloro-Sulfamide Intermediate Coupling n-propylamine n-propylamine N-propylsulfamide N-propylsulfamide n-propylamine->N-propylsulfamide N-propylsulfamide->Chloro-Sulfamide Intermediate Hydroxyethoxy Intermediate Hydroxyethoxy Intermediate Chloro-Sulfamide Intermediate->Hydroxyethoxy Intermediate Ethoxylation Macitentan Macitentan Hydroxyethoxy Intermediate->Macitentan Final Coupling (with 5-bromo-2-chloropyrimidine) ethylene glycol ethylene glycol ethylene glycol->Hydroxyethoxy Intermediate

Caption: Convergent synthetic route to macitentan precursors.

Macitentan Precursor Synthesis - Route 2 Start 5-(4-bromophenyl)-4,6-dichloropyrimidine + N-propylsulfamide OnePot One-Pot Reaction Vessel (e.g., in 2-methyl THF) Start->OnePot Step 1: Coupling OnePot->OnePot FinalProduct Macitentan OnePot->FinalProduct Step 3: Final Coupling (addition of 5-bromo-2-chloropyrimidine)

Caption: Simplified "one-pot" synthetic approach to macitentan.

Conclusion and Future Perspectives

The synthesis of macitentan precursors has evolved from traditional convergent methods to more streamlined and environmentally conscious "one-pot" processes. While the convergent approach offers flexibility in optimizing individual steps, the "one-pot" synthesis presents significant advantages in terms of efficiency, cost, and environmental impact, making it a more favorable choice for large-scale manufacturing.

For researchers in the field, the choice of synthetic route will depend on the specific project goals, available resources, and scale of production. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and careful control of the impurity profile are critical for the successful and efficient synthesis of these vital pharmaceutical intermediates. As the demand for greener and more sustainable chemical processes grows, future research will likely focus on the development of even more efficient, atom-economical, and environmentally benign synthetic routes to macitentan and its precursors.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: An Evidence-Based Assessment

Due to the absence of a dedicated SDS for [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol, we have constructed a hazard profile based on analogous structures containing bromopyridine, bromophenyl, and methanol moieties. This approach allows us to anticipate potential hazards and implement appropriate safety measures.

Anticipated Hazards:

Based on the analysis of related compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

The core structure contains a brominated pyrimidine ring, an aromatic ether, and a benzyl alcohol. Brominated aromatic compounds can be toxic and require careful handling to avoid exposure.[4]

Table 1: Hazard Summary of Structurally Related Compounds

Compound NameCAS NumberKey Hazards Identified in SDS
(4-Bromopyridin-2-yl)methanol131747-45-0Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
(4-Bromophenyl)(phenyl)methanol29334-16-5Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
(4-(5-Bromopyridin-3-yl)phenyl)methanol1171896-44-8Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with the rationale explained to reinforce the importance of each component.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or Neoprene gloves.[5][6]Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[5][7] Check glove manufacturer's compatibility chart for specific breakthrough times if available.
Eye and Face Protection Chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[7][8]Protects against splashes and aerosols that can cause serious eye irritation or damage.[1][2][3]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[6]Prevents incidental skin contact and protects from spills.

The selection of PPE should be guided by a risk assessment of the specific procedure being performed. The following flowchart illustrates a decision-making process for determining the appropriate level of PPE.

PPE_Decision_Flowchart cluster_assessment Risk Assessment cluster_ppe PPE Level start Start: Handling this compound procedure What is the scale of the operation? start->procedure aerosol_risk Is there a risk of generating dust or aerosols? procedure->aerosol_risk Small Scale (<1g) procedure->aerosol_risk Large Scale (>1g) enhanced_ppe Enhanced PPE: - Standard PPE + - Face Shield procedure->enhanced_ppe Large Scale (>1g) standard_ppe Standard PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat aerosol_risk->standard_ppe No max_ppe Maximum Containment: - Enhanced PPE + - Respiratory Protection (e.g., N95 respirator) aerosol_risk->max_ppe Yes Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Pathway start Experiment Complete solid_waste Solid Waste (Gloves, Weigh Boats, Wipes) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
Reactant of Route 2
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.